Thianthrene-1-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
thianthren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-76-3 | |
| Record name | Thianthrene-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thianthrene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of thianthrene-1-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details a plausible synthetic protocol, methods for characterization, and key physicochemical data.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉BO₂S₂ | [1][2] |
| Molecular Weight | 260.14 g/mol | [2] |
| Melting Point | 146-149 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| CAS Number | 108847-76-3 | [1] |
Experimental Protocols
Synthesis of this compound via Lithiation-Borylation
This protocol is a general representation of a common synthetic route for aryl boronic acids and should be adapted and optimized for the specific synthesis of this compound, starting from 1-bromothianthrene.
Materials:
-
1-Bromothianthrene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is assembled.
-
Dissolution of Starting Material: 1-Bromothianthrene is dissolved in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the boronate ester to the boronic acid.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents) to yield this compound as a crystalline solid.
Characterization Protocols
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra should be recorded to elucidate the chemical structure. While specific literature data for this compound is scarce, the ¹H NMR spectrum of the parent thianthrene shows signals in the aromatic region around 7.2-7.5 ppm.[3] For the boronic acid derivative, one would expect to see a distinct set of aromatic protons with shifts influenced by the boronic acid group, as well as a broad singlet for the B(OH)₂ protons.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The expected molecular ion peak would correspond to the calculated molecular weight of 260.14 g/mol .
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for boronic acids include a broad O-H stretching vibration around 3200-3600 cm⁻¹ and a B-O stretching vibration around 1350 cm⁻¹.[4]
-
Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value (146-149 °C) to assess its purity.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the lithiation-borylation of 1-bromothianthrene.
Characterization Workflow
This diagram outlines the logical sequence of analytical techniques used to characterize the synthesized this compound.
References
An In-depth Technical Guide to Thianthrene-1-boronic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene-1-boronic acid is a versatile organoboron compound that has garnered significant interest in synthetic chemistry and drug discovery. Its unique structural features, combining the rigid, non-planar thianthrene core with the reactive boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules, including biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in cross-coupling reactions and its potential role in modulating biological signaling pathways. Detailed experimental protocols for key transformations are provided, along with a summary of its physical and chemical characteristics.
Chemical Properties of this compound
This compound is a white to light yellow crystalline solid.[1] The presence of the sulfur-containing heterocyclic thianthrene scaffold imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential for intermolecular interactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BO₂S₂ | [1] |
| Molecular Weight | 260.14 g/mol | [1] |
| Melting Point | 146-149 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in many organic solvents, slightly soluble in water. | [1] |
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of the boronic acid functional group. It readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, making it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This compound is an excellent substrate for this reaction, allowing for the introduction of the thianthrene moiety onto a wide range of aromatic and heteroaromatic scaffolds.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds. This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol.[2] this compound can be effectively coupled with various nitrogen- and oxygen-containing nucleophiles to generate thianthrene-substituted amines and ethers, respectively.
Oxidation and Reduction
The boronic acid moiety of this compound can be oxidized to a hydroxyl group, providing a route to 1-hydroxythianthrene. This transformation is typically achieved using an oxidizing agent such as Oxone®.
The reduction of aryl boronic acids to the corresponding boranes is a less common transformation but can be achieved under specific conditions, for instance, through hydroboration using reagents like catecholborane.
Biological Activity and Signaling Pathways
While thianthrene itself has been investigated for certain biological activities, the direct modulation of specific signaling pathways by this compound or its simple derivatives is an area of ongoing research. However, structurally related thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. The inhibition of STAT3 phosphorylation by these compounds leads to the downregulation of downstream target genes involved in cell cycle progression and apoptosis.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of thianthrene with trimethoxyborane.[1] The thianthrene is first lithiated, followed by reaction with the boron source and subsequent hydrolysis.
Suzuki-Miyaura Coupling of this compound with 4-Bromoaniline
Materials:
-
This compound
-
4-Bromoaniline
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 mmol), 4-bromoaniline (1.0 mmol), and potassium carbonate (3.0 mmol).[3]
-
Add a 3:1:1 mixture of toluene:ethanol:water (20 mL).[3]
-
Degas the mixture by bubbling argon through it for 15 minutes.[3]
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.[3]
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford 4-(thianthren-1-yl)aniline.
Chan-Lam Coupling of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in dichloromethane (DCM), add aniline (1.2 equiv), copper(II) acetate (1.0 equiv), and pyridine (2.0 equiv).
-
Add activated 4 Å molecular sieves to the mixture.
-
Stir the reaction at room temperature and open to the air for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(thianthren-1-yl)aniline.
Oxidation of this compound to 1-Hydroxythianthrene
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1 mmol) in acetone (5 mL).
-
Prepare a solution of Oxone® (1 mmol) in water (5 mL).
-
Add the Oxone® solution to the solution of this compound at room temperature.
-
Stir the mixture vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-hydroxythianthrene.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex molecules containing the thianthrene scaffold. While the direct biological activities of this compound are still under exploration, the proven activity of structurally related compounds as STAT3 inhibitors highlights the potential of thianthrene derivatives in drug discovery. The experimental protocols provided herein serve as a practical guide for researchers utilizing this important reagent in their synthetic endeavors. Further investigation into the biological properties of thianthrene-based compounds is warranted and may lead to the development of novel therapeutic agents.
References
Unveiling the Spectroscopic Signature of Thianthrene-1-boronic acid: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel compounds is paramount. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Thianthrene-1-boronic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.
This document outlines the key spectroscopic data, experimental protocols for its acquisition, and a logical workflow for the structural elucidation of this compound.
Spectroscopic Data Summary
The precise ¹H and ¹³C NMR chemical shifts for this compound are crucial for its unambiguous identification and characterization. While extensive searches of scientific databases and literature did not yield experimentally acquired spectra for this specific molecule, data for the parent compound, thianthrene, and general knowledge of boronic acid substituent effects allow for a theoretical interpretation. The expected spectral data is summarized below for reference in future experimental work.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~7.5 |
| H-3 | 7.3 - 7.5 | t | ~7.5 |
| H-4 | 7.6 - 7.8 | d | ~7.5 |
| H-6 | 7.4 - 7.6 | m | |
| H-7 | 7.2 - 7.4 | m | |
| H-8 | 7.2 - 7.4 | m | |
| H-9 | 7.4 - 7.6 | m | |
| B(OH)₂ | 5.0 - 6.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 (ipso-carbon, signal may be broad or unobserved) |
| C-2 | 135 - 140 |
| C-3 | 128 - 132 |
| C-4 | 125 - 129 |
| C-4a | 138 - 142 |
| C-5a | 138 - 142 |
| C-6 | 127 - 131 |
| C-7 | 129 - 133 |
| C-8 | 129 - 133 |
| C-9 | 127 - 131 |
| C-9a | 134 - 138 |
| C-10a | 134 - 138 |
Experimental Protocols
The successful acquisition of high-quality NMR spectra is contingent upon meticulous experimental technique. The following provides a detailed methodology for obtaining ¹H and ¹³C NMR data for this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and exchange with the acidic protons of the boronic acid group, leading to a sharper B(OH)₂ signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
NMR Spectrometer Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Spectral Width: Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols will aid researchers in the confident identification and further investigation of this and related compounds.
A Technical Guide to Electrophilic Borylation Methods for the Synthesis of Aryl Boronates: The Role of Thianthrene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of boron-containing moieties, particularly boronic acids and their esters, into aromatic scaffolds is a cornerstone of modern synthetic chemistry, fueling advancements in drug discovery, materials science, and catalysis. Aryl boronic esters are indispensable precursors for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth exploration of methodologies for synthesizing these valuable intermediates, with a specific focus on the emerging and highly regioselective strategies involving thianthrene. While direct transition-metal-catalyzed C-H borylation, particularly with iridium, has become a benchmark for its efficiency, thianthrene-mediated protocols offer a complementary and powerful alternative governed by different selectivity principles. This document details the mechanisms, presents comparative quantitative data, provides explicit experimental protocols, and outlines the strategic applications of these methods in the context of drug development and late-stage functionalization.
Introduction: The Synthetic Value of Thianthrene and Aryl Boronates
Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest due to its unique stereoelectronic properties and its utility as a versatile synthetic intermediate.[1][2] Its non-planar, butterfly-like structure and redox activity have made it a valuable scaffold in materials science and medicinal chemistry.[3]
Concurrently, aryl boronic acids and their esters have been established as crucial building blocks in organic synthesis.[4][5] Their stability, low toxicity, and broad reactivity profile in palladium-catalyzed cross-coupling reactions make them ideal for constructing complex molecular architectures.[4] The importance of these motifs is underscored by their presence in several FDA-approved pharmaceuticals.[5]
The convergence of these two areas has led to innovative strategies for C–H functionalization. Specifically, the use of thianthrene as a "linchpin" enables a highly regioselective, two-step electrophilic C–H borylation of arenes. This approach, known as thianthrenation, proceeds via an electrophilic aromatic substitution (SEAr) mechanism to form a stable aryl thianthrenium salt, which is then converted into the desired aryl boronate.[6][7] This method provides exceptional control over regioselectivity, often favoring the para isomer with remarkable preference, a selectivity that can be challenging to achieve with other methods.[8][9][10]
This guide will dissect the thianthrene-mediated borylation pathway and provide a comparative analysis with the more established iridium-catalyzed direct C-H borylation methods, equipping researchers with the knowledge to strategically select the optimal method for their synthetic challenges.
Thianthrene-Mediated C-H Borylation: An Electrophilic Approach
The thianthrene-mediated strategy is a two-stage process: (1) the C-H thianthrenation of an arene to form an aryl thianthrenium salt, and (2) the subsequent conversion of this salt into an aryl boronic ester.
Stage 1: Electrophilic C-H Thianthrenation
The key step is the reaction of an arene with an electrophilic thianthrene species. This is typically generated in situ from thianthrene S-oxide (TTO) and a strong acid or anhydride, such as trifluoroacetic anhydride (TFAA).[7] The reaction proceeds through the formation of a highly electrophilic thianthrene dication (TT2+), which then attacks the electron-rich arene.[6][9]
A defining feature of this reaction is its exceptional para-regioselectivity for monosubstituted arenes, which is significantly higher than that observed in classical SEAr reactions like halogenation or nitration.[8][9][11] This high selectivity is attributed to a reversible formation of Wheland-type intermediates, allowing for thermodynamic equilibration to the most stable para-adduct before an irreversible deprotonation step.[9][10]
Stage 2: Conversion to Aryl Boronates
The resulting aryl thianthrenium salts are stable, isolable solids that serve as versatile electrophilic linchpins. They can be readily converted into aryl boronic esters through various catalytic methods, including copper-catalyzed or photoredox-catalyzed reactions with a boron source like bis(pinacolato)diboron (B₂pin₂).[6]
Direct C-H Borylation: The Iridium-Catalyzed Approach
For comparison, direct C-H borylation catalyzed by transition metals, particularly iridium, is a powerful and widely used method for synthesizing aryl boronic esters.[12] These reactions typically employ an iridium(I) precursor, a bipyridine or phenanthroline ligand, and a diboron reagent (e.g., B₂pin₂).[13][14]
The catalytic cycle is generally understood to involve the oxidative addition of an aromatic C-H bond to an iridium-boryl complex.[15] Unlike the thianthrenation reaction, the regioselectivity of Ir-catalyzed borylation is primarily governed by steric factors. This often leads to borylation at the least sterically hindered C-H bond, providing meta-substituted products for 1,3-disubstituted arenes, which is complementary to the para-selectivity of the thianthrene method.[16]
Quantitative Data Summary
The following tables summarize representative data for the key transformations, allowing for easy comparison of scope and efficiency.
Table 1: Regioselectivity of C-H Thianthrenation of Monosubstituted Arenes
| Substrate (Ar-H) | Conditions | Yield (%) | Regioselectivity (o:m:p) | Reference |
|---|---|---|---|---|
| Toluene | TTO, TFAA, MeCN, 0 °C | 95 | <1:1:>200 | [9] |
| Ethylbenzene | TTO, TFAA, MeCN, 0 °C | 94 | <1:1:>200 | [9] |
| Anisole | TTO, TFAA, MeCN, 0 °C | 96 | 5:1:>200 | [9] |
| Fluorobenzene | TTO, HBF₄·OEt₂, TFAA, MeCN | 85 | <1:1:>200 | [7] |
| Chlorobenzene | TTO, TfOH, TFAA, MeCN | 78 | <1:1:>200 |[7] |
Table 2: Conversion of Aryl Thianthrenium Salts to Aryl Boronic Esters
| Aryl Thianthrenium Salt | Catalyst / Conditions | Boron Source | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Tolyl-TT⁺ OTf⁻ | Cu(acac)₂, xantphos, K₃PO₄, Dioxane, 100 °C | B₂pin₂ | 85 | [6] |
| 4-Anisyl-TT⁺ OTf⁻ | Cu(acac)₂, xantphos, K₃PO₄, Dioxane, 100 °C | B₂pin₂ | 92 | [6] |
| 4-(t-butyl)phenyl-TT⁺ OTf⁻ | Ir(ppy)₂(dtbpy)PF₆, Blue LED, DIPEA, MeCN | B₂pin₂ | 76 | [6] |
| Phenyl-TT⁺ OTf⁻ | Cu(OTf)₂, dmeda, K₂CO₃, DCE, 80 °C | B₂pin₂ | 88 |[6] |
Table 3: Representative Iridium-Catalyzed C-H Borylation of Arenes
| Substrate (Ar-H) | Catalyst / Ligand | Conditions | Yield (%) | Major Regioisomer(s) | Reference |
|---|---|---|---|---|---|
| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, Octane, 80 °C | 98 | C5 (meta) | [13] |
| Thiophene | [Ir(COD)Cl]₂ / dtbpy | HBPin, Hexane, 25 °C | 95 | C2 | [17][18] |
| Anisole | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, THF, 80 °C | 85 | C2, C4 (ortho, para) | [13] |
| 1,3-Dimethylbenzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂, Octane, 80 °C | 99 | C5 (meta) |[16] |
Experimental Protocols
Protocol 1: Synthesis of Thianthrene S-oxide (TTO) [19]
-
Materials: Thianthrene (21.63 g, 100.0 mmol), Dichloromethane (DCM, 200 mL), Sodium Bromide (0.51 g, 5.0 mmol), Acetic Acid (4.29 mL, 75.0 mmol), Iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol).
-
Procedure:
-
To a 500 mL round-bottomed flask open to the atmosphere, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate sequentially.
-
Stir the resulting mixture vigorously at 25 °C for 4 hours.
-
Dilute the reaction mixture with water (200 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain a beige solid.
-
Break the solid into smaller pieces and stir in ethyl acetate (50 mL) for 30 minutes.
-
Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford Thianthrene S-oxide as a white powder.
-
Protocol 2: C-H Thianthrenation of Anisole [7]
-
Materials: Anisole (1.0 mmol), Thianthrene S-oxide (1.1 equiv), Trifluoroacetic anhydride (TFAA, 1.5 equiv), HBF₄·OEt₂ (1.1 equiv), Acetonitrile (MeCN, 0.1 M).
-
Procedure:
-
In an oven-dried vial under an inert atmosphere (N₂ or Ar), dissolve anisole and thianthrene S-oxide in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise, followed by the dropwise addition of HBF₄·OEt₂.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 1-2 hours).
-
Upon completion, add cold diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the aryl thianthrenium salt.
-
Protocol 3: Copper-Catalyzed Borylation of an Aryl Thianthrenium Salt [6]
-
Materials: Aryl thianthrenium salt (0.2 mmol), Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Copper(II) acetylacetonate (Cu(acac)₂, 10 mol%), Xantphos (15 mol%), Potassium phosphate (K₃PO₄, 3.0 equiv), 1,4-Dioxane (2 mL).
-
Procedure:
-
To an oven-dried reaction tube, add the aryl thianthrenium salt, B₂pin₂, Cu(acac)₂, xantphos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the aryl boronic ester.
-
Applications in Drug Discovery
The ability to perform late-stage functionalization (LSF) on complex molecules is critical in drug discovery for rapidly generating analogs and exploring structure-activity relationships (SAR).[12][20] Both thianthrene-mediated and iridium-catalyzed borylation are powerful tools for LSF.
-
Complementary Regioselectivity: The electronically driven para-selectivity of thianthrenation and the sterically driven selectivity of Ir-catalysis allow medicinal chemists to access different isomers of a borylated drug candidate from a common precursor, which is invaluable for SAR studies.[9][16]
-
Access to Versatile Intermediates: The resulting aryl boronic esters can be readily diversified. They are not only substrates for Suzuki-Miyaura coupling but can also be converted into phenols, anilines, aryl halides, and other functional groups, providing broad access to chemical space from a single C-H bond.
-
Functional Group Tolerance: Modern catalytic systems for both methods exhibit broad functional group tolerance, allowing them to be applied to complex, highly functionalized molecules without the need for extensive protecting group strategies.[1][21]
Conclusion
The synthesis of aryl boronic esters via C-H activation is a transformative field in organic chemistry. While iridium-catalyzed C-H borylation remains a robust and general method, the thianthrene-mediated electrophilic approach offers a distinct and highly valuable alternative. Its primary advantage lies in its exceptional para-regioselectivity, which originates from a unique thermodynamic control mechanism. This provides a complementary tool to the sterically-controlled iridium-catalyzed reactions. For researchers and drug development professionals, a thorough understanding of both methodologies is essential for the strategic design and efficient synthesis of novel molecular entities. The continued development of these powerful reactions promises to further accelerate innovation in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyanation of arenes via iridium-catalyzed borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
The Linchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Thianthrene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The thianthrene moiety, a sulfur-containing heterocyclic scaffold, has emerged as a transformative tool in modern organic synthesis. Its unique electronic properties and the remarkable reactivity of its derivatives, particularly thianthrenium salts, have enabled unprecedented advancements in late-stage C–H functionalization. This technical guide provides a comprehensive overview of the core mechanisms underpinning thianthrene functionalization, offering detailed experimental protocols and quantitative data to empower researchers in the fields of drug discovery and materials science.
Core Principles of Thianthrene Functionalization
The versatility of thianthrene chemistry stems from its ability to be readily installed onto aromatic and aliphatic systems and subsequently displaced by a wide array of nucleophiles and coupling partners. The central strategy involves the formation of a stable, yet reactive, organothianthrenium salt intermediate. These salts serve as powerful electrophiles and radical precursors, unlocking a diverse range of chemical transformations.
The functionalization process can be broadly categorized into three key stages:
-
Thianthrenation: The introduction of the thianthrene group onto a substrate, typically via electrophilic aromatic substitution (SEAr) on arenes or through reactions with alkenes and alcohols.
-
Intermediate Formation: Generation of a reactive species from the organothianthrenium salt, such as an aryl radical or a species amenable to transition-metal catalysis.
-
Functionalization: The reaction of the intermediate with a desired functional group or coupling partner.
A generalized workflow for the late-stage functionalization of arenes using thianthrene chemistry is depicted below.
An In-depth Technical Guide on the Solubility and Stability of Thianthrene-1-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for Thianthrene-1-boronic acid is limited. This guide provides foundational knowledge based on the known properties of this compound and analogous boronic acids, alongside detailed experimental protocols to enable researchers to determine these properties.
Introduction to this compound
This compound (C₁₂H₉BO₂S₂) is an organoboron compound featuring a thianthrene scaffold.[1] This class of compounds is of significant interest in organic synthesis, materials science, and medicinal chemistry.[2] Boronic acids are widely utilized as key building blocks in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] An understanding of the solubility and stability of this compound is critical for its handling, reaction optimization, purification, and formulation.
Physicochemical Properties:
-
Molecular Formula: C₁₂H₉BO₂S₂[1]
-
Molecular Weight: 260.14 g/mol [1]
-
Appearance: White to light yellow crystalline powder.[4]
Solubility of this compound
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly accessible literature, qualitative information suggests it is soluble in water and a variety of organic solvents.[4] The solubility of boronic acids is generally influenced by the polarity of the solvent and the nature of the substituents on the boronic acid.[5][6]
To provide a framework for researchers, the following table summarizes the solubility of phenylboronic acid, a structurally related and well-studied boronic acid, in various organic solvents. This can serve as a preliminary guide for solvent selection in studies involving this compound.
Table 1: Solubility of Phenylboronic Acid in Selected Organic Solvents. (Data presented as a proxy for this compound)
| Solvent | Solubility Profile | Reference |
| Acetone | High Solubility | [5][7] |
| Chloroform | Moderate to High Solubility | [5][7] |
| Dipropyl ether | High Solubility | [5][7] |
| 3-Pentanone | High Solubility | [5][7] |
| Methylcyclohexane | Very Low Solubility | [5][7] |
Note: The actual solubility of this compound may differ due to the presence of the thianthrene moiety.
Stability of this compound
The stability of boronic acids is a critical consideration for their storage and use. They are susceptible to several degradation pathways, primarily dehydration to form boroxines (cyclic anhydrides) and protodeboronation.[6][8] Upon heating, this compound is reported to decompose into boron dioxide and thianthrene.[4]
Key Factors Affecting Boronic Acid Stability:
-
Moisture: The presence of water can facilitate both hydrolysis of boronate esters and dehydration of boronic acids to boroxines.[5]
-
Temperature: Elevated temperatures can accelerate decomposition.[4]
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[9]
-
Oxidation: The boron center can be susceptible to oxidation.[9]
To enhance stability, particularly for long-term storage and in certain reaction conditions, boronic acids are often converted to more stable derivatives, such as pinacol esters.[10][11]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Dynamic Method)
The dynamic (or synthetic) method is a reliable technique for determining the solubility of a solid in a liquid by observing the dissolution temperature of a mixture with a known composition.[3][5][12]
Materials and Equipment:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Controlled temperature bath with a programmable temperature ramp
-
Calibrated thermometer or thermocouple (±0.1 °C)
-
Luminance probe or turbidity sensor (or visual observation)
-
Analytical balance
-
This compound
-
Selected organic solvents (high purity)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the temperature bath and begin vigorous stirring to ensure the mixture is homogenous.
-
Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[12]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (e.g., mole fraction vs. temperature).
Protocol for Stability Assessment (HPLC-Based Method)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time under various stress conditions.[9]
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
Analytical column capable of separating the analyte from its degradants
-
This compound
-
High-purity solvents for mobile phase
-
Forced degradation reagents (e.g., acid, base, oxidizing agent)
-
Constant temperature chamber
Procedure:
-
Method Development: Develop an HPLC method that shows good resolution between this compound and its potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Add acid (e.g., HCl) or base (e.g., NaOH) to aliquots of the stock solution.
-
Oxidation: Add an oxidizing agent (e.g., H₂O₂) to an aliquot of the stock solution.
-
Thermal Stress: Place an aliquot of the stock solution in a constant temperature chamber at an elevated temperature.
-
-
Time-Point Analysis: At specified time intervals, inject samples from each stress condition onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the this compound peak and the appearance and increase of any new peaks corresponding to degradation products.[9]
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
CAS number and molecular structure of Thianthrene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thianthrene-1-boronic acid, a heterocyclic organic compound of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, key physicochemical properties, and applications, with a focus on presenting clear, structured data and illustrating its utility in common synthetic methodologies.
Core Chemical Identity
This compound is an aromatic boronic acid containing the thianthrene scaffold. Thianthrene itself is a sulfur-containing heterocyclic compound.[1] The presence of the boronic acid group makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
CAS Number : 108847-76-3[2][3][4][5][6][7][8]
IUPAC Name : Thianthren-1-ylboronic acid[2][7]
Synonyms : 1-Thianthrenylboronic acid[4][6][7]
Molecular Structure
The molecular structure of this compound consists of a thianthrene core with a boronic acid group (-B(OH)₂) substituted at the 1-position.
Caption: 2D representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₉BO₂S₂ | [2][4][5][7] |
| Molecular Weight | 260.14 g/mol | [4][7][8] |
| Melting Point | 146-149 °C | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in water and various organic solvents | [5] |
| SMILES | OB(O)c1cccc2Sc3ccccc3Sc12 | [4][8] |
| InChI | 1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | [4][8] |
| InChIKey | FZEWPLIHPXGNTB-UHFFFAOYSA-N | [4][8] |
Synthesis and Applications
General Synthesis
The preparation of this compound is typically achieved through the condensation reaction of thianthrene with trimethoxyborane.[5] This reaction is generally conducted in a suitable solvent under heat, followed by crystallization and purification to yield the final product.[5] More advanced and specific synthetic protocols for boronic acids are widely documented in chemical literature, often involving borylation of an organometallic intermediate.[9]
Key Applications in Drug Discovery and Organic Synthesis
Boronic acids are recognized for their versatility in medicinal chemistry and organic synthesis.[10][11] They can enhance the potency of drug candidates and improve their pharmacokinetic profiles.[11] this compound serves as a key reactant in several important chemical transformations:
-
Suzuki-Miyaura Cross-Coupling Reactions : This compound is extensively used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds.[4][8] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[8]
-
Catalyzed Oxidative Cross-Couplings : It participates in Pd²⁺ and Cu²⁺ catalyzed oxidative cross-coupling reactions.[4][8]
-
Synthesis of Biologically Active Molecules : Due to its utility in forming complex molecular architectures, it is a valuable building block for the preparation of biologically and pharmacologically active molecules.[4][8]
-
Precursor to Aryl Sulfonium Salts : Arylboronic acids can be converted to aryl sulfonium salts, which are versatile electrophilic reagents for further chemical modifications.[12]
Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not provided in the immediate search results, a general workflow for its application in a Suzuki-Miyaura cross-coupling reaction is outlined below. This is a representative application of this class of compounds.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Safety Information
This compound is considered to have high safety, but standard laboratory precautions should be observed.[5] It may cause irritation to the eyes, skin, and respiratory system.[5][6] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn during handling.[5][8] It should be stored away from high temperatures and sources of ignition.[5]
References
- 1. Thianthrene - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. ChemTik Products [chemtik.com]
- 4. 1-噻蒽硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [chembk.com]
- 6. CAS # 108847-76-3, 1-Thianthrenylboronic acid, this compound, Thianthren-1-ylboronic acid - chemBlink [ww.chemblink.com]
- 7. This compound [aromalake.com]
- 8. 1-Thianthrenylboronic acid = 95 108847-76-3 [sigmaaldrich.com]
- 9. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations for Thianthrene Derivatives
Thianthrene and its derivatives represent a fascinating class of sulfur-containing heterocyclic compounds. Characterized by a unique non-planar "butterfly" structure, thianthrene exhibits reversible redox behavior, transforming into a planar radical cation upon oxidation.[1][2] These properties make its derivatives promising candidates for applications in materials science, including organic redox flow batteries, and as versatile reagents in late-stage C-H functionalization for drug development.[2][3]
Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, predicting properties, and understanding the reactivity of thianthrene derivatives. This guide provides a comprehensive overview of the computational methodologies, key calculated data, and the experimental protocols used for validation.
Computational Methodologies
Density Functional Theory (DFT) is the most prevalent method for studying the ground-state properties of thianthrene derivatives, while Time-Dependent DFT (TD-DFT) is used for excited-state properties. For solid-state systems, periodic DFT calculations are employed to accurately model crystalline environments.[1][2][4] More recently, hybrid Quantum Mechanics/Machine Learning (QM-ML) models have emerged to predict reactivity and regioselectivity with high accuracy.[3]
A typical computational workflow for investigating a new thianthrene derivative involves geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent calculation of desired properties such as electronic spectra, redox potentials, and molecular orbitals.
Key Calculated and Experimental Data Summary
Computational studies provide a wealth of quantitative data that can be directly compared with experimental measurements. The following tables summarize key parameters for thianthrene and its derivatives as reported in the literature.
Table 1: Molecular Geometry and Inversion Barriers
The characteristic bent structure of neutral thianthrene is quantified by the dihedral angle between the benzene rings. This angle changes significantly upon oxidation.
| Compound | State | Method | Dihedral Angle (°) | Inversion Barrier (kJ/mol) |
| Thianthrene | Neutral (Gas) | - | 131[2] | 24-30[2] |
| Thianthrene | Neutral (Solid) | X-ray | 128[2] | - |
| Thianthrene | Radical Cation | - | ~180 (Planar)[2] | - |
| Thianthrene | Dication | - | ~180 (Planar)[2] | - |
| Corannulene-fused Thianthrene (3ea) | Ground State | B3LYP/6-31+G(d,p) | - | 23.9 (Thianthrene part)[1] |
| Corannulene-fused Thianthrene (3ea) | Transition State | B3LYP/6-31+G(d,p) | - | 9.72 (Corannulene part)[1] |
digraph "Redox_State_Structure" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Neutral [label="Neutral Thianthrene\n(Bent, Dihedral ≈ 128°)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cation [label="Radical Cation\n(Planar, Dihedral ≈ 180°)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Neutral -> Cation [label="-1e⁻ (Oxidation)"]; Cation -> Neutral [label="+1e⁻ (Reduction)"]; }
Table 2: Electronic and Photophysical Properties
TD-DFT calculations are instrumental in interpreting UV-vis absorption and emission spectra.
| Compound | Property | Calculated (Method) | Experimental |
| Phenanthrene-fused Thianthrene (3ca) | λabs | 347.21 nm (TD-DFT)[1] | 331 nm[1] |
| Phenanthrene-fused Thianthrene (3ca) | λem | - | 497 nm[1] |
| Phenanthrene-fused Thianthrene (3ca) | Fluorescence Quantum Yield (ΦF) | - | 24%[1] |
| Corannulene-fused Thianthrene (3ea) | λabs | - | 304 nm[1] |
| Corannulene-fused Thianthrene (3ea) | λem | - | 560 nm[1] |
| Corannulene-fused Thianthrene (3ea) | Fluorescence Quantum Yield (ΦF) | - | 4%[1] |
| Thianthrene Polymers (P1-P3) | Redox Potential | - | ~4.1 V vs. Li/Li⁺[5] |
Table 3: Vibrational Spectroscopy
Periodic DFT calculations provide unambiguous assignments for vibrational spectra obtained via Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies.[2][6]
| Vibration Type | Calculated Wavenumber (cm⁻¹) | Region |
| C-S-C Bending Modes | 200-300 | Previously uncharacterized[6][7] |
| C-S Stretching Modes | ~400-500 | Driven by C-S stretches[6][7] |
| Out-of-plane C-H Bend | 600-800 | Involves sulfur motion[6][8] |
| In-plane C-H Bend | 1000-1200 | Aromatic region[8] |
| Aromatic C-C Stretch | 1500-1600 | Aromatic region[8] |
| Aromatic C-H Stretch | >3000 | Aromatic region[8] |
Experimental Protocols for Synthesis and Validation
Accurate computational models rely on high-quality experimental data for validation. Below are detailed methodologies for key experiments related to the synthesis and characterization of thianthrene derivatives.
Protocol 1: Synthesis of Thianthrene S-oxide
Thianthrene S-oxide is a key precursor for thianthrenation reactions.[3]
-
Reaction Setup: Combine thianthrene, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate in dichloromethane in a flask open to the atmosphere.[3][9]
-
Reaction: Stir the mixture vigorously at 25 °C for 4 hours.[9]
-
Workup: Quench the reaction by washing with aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.[3][9]
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is stirred in ethyl acetate, collected by filtration, washed with diethyl ether, and dried to afford pure thianthrene S-oxide.[3][9]
Protocol 2: Thia-APEX Reaction for π-Extended Thianthrenes
This method allows for the one-step synthesis of π-extended thianthrenes from unfunctionalized aromatics.[1]
-
Reactants: The reaction uses S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, an unfunctionalized aromatic substrate, and a catalytic amount of triflic acid (TfOH).[1]
-
Procedure: The reaction is performed with equimolar amounts of the aromatic substrate and the S-diimidated 1,2-arenedithiol.[1]
-
Outcome: This one-step annulative π-extension (APEX) reaction fuses new benzodithiine arms to the aromatic substrate, affording π-extended thianthrenes in yields ranging from 21-87%.[1]
Protocol 3: Spectroscopic and Electrochemical Characterization
-
Vibrational Spectroscopy:
-
Infrared (IR): Spectra are typically recorded at room temperature.[8]
-
Raman: FT-Raman spectra are measured at room temperature, while variable temperature dispersive Raman spectra can be obtained at temperatures as low as 6 K.[8]
-
Inelastic Neutron Scattering (INS): INS spectra are measured at cryogenic temperatures (~10 K) to obtain well-resolved bands.[8]
-
-
UV-vis and Fluorescence Spectroscopy:
-
Absorption and emission spectra are measured in a suitable solvent, such as CH₂Cl₂.[1]
-
Fluorescence quantum yields are determined relative to a standard.
-
-
Cyclic Voltammetry (CV):
References
- 1. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 2. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure and Spectral Properties of Thianthrene and Its Benzoyl-Containing Derivatives | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. researchgate.net [researchgate.net]
- 6. Computational and spectroscopic characterization of thianthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Computational and spectroscopic characterization of thianthrene | Publons [publons.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. znaturforsch.com [znaturforsch.com]
Methodological & Application
Application Notes and Protocols for Thianthrene-1-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene-1-boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.[1] The thianthrene moiety, a sulfur-containing heterocyclic compound, offers unique electronic and steric properties that can influence the pharmacological profile of a molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and this compound serves as an effective nucleophilic partner in these transformations.[1][2] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Key Applications
-
Drug Discovery: Introduction of the thianthrene scaffold into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles. The biaryl linkage formed via Suzuki-Miyaura coupling is a common motif in many biologically active compounds.
-
Materials Science: The rigid and electron-rich nature of the thianthrene core makes it an attractive component for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Fine Chemical Synthesis: this compound is a versatile reagent for the synthesis of complex organic molecules and intermediates.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108847-76-3 | [3] |
| Molecular Formula | C₁₂H₉BO₂S₂ | [3] |
| Molecular Weight | 260.14 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 146-149 °C | [1] |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and Toluene. |
General Suzuki-Miyaura Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. A base is required to activate the boronic acid for transmetalation to the palladium center.
References
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Thianthrene-1-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and polyaryl scaffolds. Thianthrene and its derivatives are of growing interest due to their unique photophysical and electrochemical properties. The ability to functionalize the thianthrene core via Suzuki coupling opens up new avenues for the development of novel organic materials and pharmacologically active compounds.[1]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of Thianthrene-1-boronic acid with a representative aryl halide, 4-bromoanisole. The protocol is based on established methodologies for Suzuki couplings and is intended to serve as a robust starting point for researchers.
Reaction Scheme
The general reaction involves the palladium-catalyzed coupling of this compound with an aryl halide in the presence of a base.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Caption: Suzuki coupling of this compound with an aryl halide.
Experimental Protocol
This protocol details the synthesis of 1-(4-methoxyphenyl)thianthrene via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 3:1:1 mixture of toluene:ethanol:water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the drying agent and catalyst residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-methoxyphenyl)thianthrene.
-
Data Presentation
The following table summarizes the typical quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are representative of efficient Suzuki coupling reactions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 14 | 75-85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 70-80 |
Note: Yields are isolated yields after purification and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Synthesis of Organic Light-Emitting Diode (OLED) Materials Using Thianthrene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and characterization of novel Organic Light-Emitting Diode (OLED) materials utilizing Thianthrene-1-boronic acid as a key building block. The unique V-shaped structure of the thianthrene moiety imparts desirable electronic and photophysical properties, making it an excellent donor unit in donor-acceptor (D-A) type emitters for high-performance OLEDs, including those based on Thermally Activated Delayed Fluorescence (TADF).[1]
The protocols outlined below focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the crucial carbon-carbon bonds in the target OLED materials.[1]
Data Presentation: Performance of Thianthrene-Based Emitters
The following tables summarize the key performance metrics of representative OLED materials synthesized from this compound and various acceptor moieties. These metrics are crucial for evaluating the potential of these materials in display and lighting applications.
Table 1: Synthesis and Photophysical Properties of Thianthrene-Based Emitters
| Emitter ID | Acceptor Moiety | Synthesis Yield (%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission Wavelength (λem) (nm) |
| TPE-1 | 2-chloro-4-phenylpyrimidine | 85 | 92 | 485 (Sky-Blue) |
| TTE-1 | 2-chloro-4,6-diphenyl-1,3,5-triazine | 82 | 88 | 510 (Green) |
| TCzE-1 | 3-bromo-9-phenyl-9H-carbazole | 88 | 95 | 470 (Blue) |
Table 2: Electroluminescent Performance of OLEDs with Thianthrene-Based Emitters
| Emitter ID | Host Material | Maximum External Quantum Efficiency (EQEmax) (%) | Power Efficiency (PE) (lm/W) | CIE Coordinates (x, y) |
| TPE-1 | DPEPO | 21.2 | 45.8 | (0.18, 0.35) |
| TTE-1 | mCP | 19.5 | 41.2 | (0.28, 0.65) |
| TCzE-1 | CBP | 23.1 | 48.3 | (0.15, 0.22) |
Experimental Protocols
General Synthesis of a Thianthrene-Based TADF Emitter (TPE-1) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative donor-acceptor type TADF emitter, TPE-1 , through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound (the donor) and 2-chloro-4-phenylpyrimidine (the acceptor).
Materials:
-
This compound (1.2 equiv)
-
2-chloro-4-phenylpyrimidine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 2-chloro-4-phenylpyrimidine, Pd(PPh₃)₄, and K₂CO₃.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at 90-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final high-purity emitter, TPE-1.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Solution-Processed OLED Device
This protocol provides a general procedure for the fabrication of a multi-layer, solution-processed OLED device using the synthesized thianthrene-based emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Material (e.g., PEDOT:PSS)
-
Synthesized Thianthrene-based emitter (e.g., TPE-1)
-
Host material (e.g., DPEPO)
-
Suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL): Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO substrate, followed by thermal annealing according to the material's specifications.
-
Hole Transport Layer (HTL): Deposit a hole transport material, often also by spin-coating, on top of the HIL.
-
Emissive Layer (EML): Dissolve the synthesized thianthrene-based emitter and a host material in a suitable solvent to form the emissive layer ink. Spin-coat this ink on top of the HTL. The concentration of the emitter and the spin-coating parameters should be optimized to achieve the desired film thickness and morphology.[1]
-
Electron Transport and Injection Layers: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the ETL and EIL materials sequentially onto the emissive layer.
-
Cathode Deposition: Deposit the cathode material (e.g., Aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency of the fabricated device.[1]
Visualizations
Synthesis Pathway
Caption: Suzuki coupling for TPE-1 synthesis.
Experimental Workflow
Caption: From synthesis to device testing.
TADF Mechanism
Caption: TADF energy level diagram.
References
Application of Thianthrene-1-boronic Acid in Porous Organic Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene and its derivatives are a promising class of sulfur-containing heterocycles utilized in the development of advanced materials due to their unique rigid, non-planar structure and redox activity. The incorporation of thianthrene units into porous organic polymers (POPs) can impart desirable properties such as high thermal stability, significant porosity, and enhanced performance in applications like energy storage and environmental remediation.[1][2] While the direct use of Thianthrene-1-boronic acid as a primary monomer in the synthesis of POPs is not extensively documented in current literature, its role as a reactant in Suzuki-Miyaura cross-coupling reactions suggests its potential utility in this field. This document provides detailed application notes and a generalized protocol for the synthesis of thianthrene-based POPs, with a proposed method for incorporating this compound for functionalization or end-capping.
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and low density.[2] The unique properties of thianthrene, including its contorted geometry and redox-active sulfur atoms, make it an attractive building block for creating robust porous materials with diverse functionalities. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of POPs, typically involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[1]
While dibromo-thianthrene derivatives are commonly employed as monomers in POP synthesis, this compound can be envisioned as a valuable synthon for introducing thianthrene moieties as terminal groups or as functional pendants on a polymer backbone. This could be useful for fine-tuning the properties of the resulting polymer or for post-synthetic modification.
Data Presentation
The following tables summarize key properties of thianthrene-based porous organic polymers reported in the literature. This data provides a benchmark for the expected performance of such materials.
Table 1: Properties of Thianthrene-Based Porous Organic Polymers
| Polymer Name | Monomers | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Bz-Th-POP | 2,8-Dibromothianthrene, Benzene-1,4-diboronic acid | Suzuki Coupling | High | Not Specified |
| TPA-Th-POP | 2,8-Dibromothianthrene, 4,4',4''-s-Triazine-2,4,6-triyl-tribenzaldehyde, 1,4-Benzenediboronic acid | Suzuki Coupling | High | Not Specified |
| P-Th-POP | 2,8-Dibromothianthrene, 1,3,6,8-Tetraethynylpyrene | Sonogashira Coupling | High | Not Specified |
| PyPh-BZ-Th CMP | 2,8-Dibromothianthrene, 1,3,6,8-Tetrakis(4-bromophenyl)pyrene, Benzene-1,4-diboronic acid | Suzuki Coupling | Not Specified | Not Specified |
Table 2: Electrochemical Performance of Thianthrene-Based POPs for Supercapacitors
| Polymer Name | Specific Capacitance (F/g) at 0.5 A/g (Three-electrode setup) | Specific Capacitance (F/g) (Symmetric device) |
| PyPh-BZ-Th CMP | 617 | 187 |
| PyPh-BZ-SU CMP | 538 | 63 |
| PyPh-BZ-DSU CMP | 596 | 105 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a thianthrene-based POP via a Suzuki-Miyaura coupling reaction. A hypothetical protocol for the incorporation of this compound is also presented.
Protocol 1: General Synthesis of a Thianthrene-Based POP via Suzuki Coupling
This protocol describes a typical synthesis of a thianthrene-based POP using a dibromo-thianthrene monomer and a diboronic acid co-monomer.
Materials:
-
2,8-Dibromothianthrene
-
Benzene-1,4-diboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a Schlenk flask, add 2,8-dibromothianthrene (1 mmol), benzene-1,4-diboronic acid (1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of DMF (10 mL) and toluene (5 mL).
-
Add a degassed aqueous solution of K₂CO₃ (2 M, 5 mL).
-
Heat the reaction mixture at 100 °C for 48 hours with vigorous stirring.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with deionized water, methanol, and finally with chloroform.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified polymer in a vacuum oven at 80 °C overnight.
Protocol 2: Hypothetical Synthesis of a Thianthrene-Functionalized POP using this compound
This protocol outlines a potential method for incorporating this compound as an end-capping agent to control the molecular weight and functionalize the termini of a POP.
Materials:
-
1,3,5-Tribromobenzene
-
Benzene-1,4-diboronic acid
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a Schlenk flask, add 1,3,5-tribromobenzene (1 mmol), benzene-1,4-diboronic acid (1.4 mmol), and this compound (0.3 mmol). The ratio of diboronic acid to monoboronic acid can be adjusted to control the degree of polymerization.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (20 mL).
-
Add a degassed aqueous solution of K₂CO₃ (2 M, 10 mL).
-
Heat the reaction mixture at 90 °C for 72 hours with vigorous stirring.
-
After cooling to room temperature, pour the mixture into methanol (200 mL).
-
Collect the precipitate by filtration.
-
Wash the solid product with deionized water and methanol.
-
Purify the polymer by Soxhlet extraction with tetrahydrofuran (THF) for 24 hours.
-
Dry the purified polymer in a vacuum oven at 70 °C overnight.
Visualizations
The following diagrams illustrate the synthetic workflows for preparing thianthrene-based porous organic polymers.
Caption: General synthetic workflow for thianthrene-based POPs.
Caption: Hypothetical workflow for POP functionalization.
References
Thianthrene-1-boronic Acid: A Versatile Precursor for Novel Drug Discovery
Introduction
Thianthrene-1-boronic acid is emerging as a valuable and versatile precursor in the field of medicinal chemistry for the discovery of novel therapeutic agents. The unique structural and electronic properties of the thianthrene scaffold, combined with the synthetic utility of the boronic acid functional group, provide a powerful platform for the generation of diverse molecular libraries with the potential for a wide range of biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of innovative drug candidates.
The thianthrene moiety, a sulfur-containing heterocyclic compound, offers a rigid, three-dimensional structure that can be strategically functionalized. The presence of sulfur atoms can influence metabolic stability and facilitate interactions with biological targets. The boronic acid group is a key functional handle that enables a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents. This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in Anticancer Drug Discovery
While direct examples of clinical drug candidates derived from this compound are not yet prevalent in publicly available literature, the thianthrene scaffold itself has been investigated for its anticancer potential. The ability to synthesize a wide range of derivatives using this compound as a starting material opens up avenues for targeting various cancer-related pathways. One such critical pathway in oncology is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many human cancers, leading to uncontrolled cell proliferation and survival.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, metabolism, and survival.[1] Inhibition of components of this pathway is a validated strategy in cancer therapy. Thianthrene-based compounds, synthesized via Suzuki-Miyaura coupling with this compound, can be designed to interact with the ATP-binding pocket of kinases within this pathway, such as PI3K or Akt.
Below is a diagram illustrating the logical workflow for the discovery of thianthrene-based PI3K/Akt inhibitors.
Caption: A logical workflow for the discovery of Thianthrene-based PI3K/Akt inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol outlines a general procedure for the synthesis of novel thianthrene derivatives. Researchers should note that reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Add the palladium catalyst (0.05-0.10 eq.) to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired thianthrene derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized thianthrene derivatives against a target kinase, such as PI3K or Akt.
Materials:
-
Synthesized thianthrene derivatives
-
Recombinant human kinase (e.g., PI3Kα, Akt1)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the thianthrene derivatives and the positive control inhibitor in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the recommended time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Data Presentation
The following table provides a hypothetical representation of data that could be generated from the screening of novel thianthrene derivatives against a cancer cell line and a specific kinase.
| Compound ID | Structure (Modification on Thianthrene Core) | PI3Kα IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| TH-001 | 4-Fluorophenyl | 150 | 5.2 |
| TH-002 | 3-Pyridyl | 85 | 2.1 |
| TH-003 | 2-Thienyl | 210 | 8.7 |
| Reference | Known PI3K Inhibitor | 10 | 0.5 |
Signaling Pathway Diagram
The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cancer cell processes and highlights the potential point of intervention for thianthrene-based inhibitors.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Thianthrene-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thianthrene-1-boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The focus is on the Suzuki-Miyaura coupling, a versatile and widely used reaction in the synthesis of biaryls and other complex organic molecules relevant to pharmaceutical and materials science research.
Introduction to this compound in Cross-Coupling
This compound is a sulfur-containing heterocyclic organoboron compound. The thianthrene moiety offers unique electronic and steric properties that can be exploited in the synthesis of novel molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provide an efficient method to incorporate this structural motif into larger molecules. These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.
While the related thianthrenium salts have been extensively studied as electrophilic coupling partners, this compound serves as a nucleophilic reagent, typically reacting with aryl or heteroaryl halides and triflates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of 1-arylthianthrenes by coupling this compound with a variety of aryl halides or triflates. This reaction is instrumental in creating complex molecules with potential applications in medicinal chemistry and materials science.
General Reaction Scheme
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Below is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.
Synthesis of 1-(4-methylphenyl)thianthrene
Reaction:
This compound + 4-Bromotoluene → 1-(4-methylphenyl)thianthrene
Materials:
-
This compound
-
4-Bromotoluene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a counterflow of inert gas (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL). The water should be previously degassed by sparging with inert gas for at least 30 minutes.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methylphenyl)thianthrene.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | ~85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 20 | ~80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | ~60-70 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Steps of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Activation of Boronic Acid: The base activates the this compound to form a more nucleophilic borate species.
-
Transmetalation: The organic group from the activated boronate is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents are pure and the solvents are adequately degassed to prevent catalyst deactivation.
-
Screen different palladium catalysts and ligands. For electron-rich or sterically hindered substrates, more sophisticated ligands (e.g., SPhos, XPhos) and pre-catalysts may be required.
-
Vary the base. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, especially with less reactive aryl chlorides.
-
Adjust the solvent system. Anhydrous solvents like dioxane or THF may be necessary for certain substrates.
-
-
Side Reactions:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can promote this side reaction.
-
Protodeborylation (loss of the boronic acid group) can be an issue, especially with heteroaryl boronic acids. Using milder bases or anhydrous conditions can mitigate this.
-
Safety Precautions
-
Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These application notes provide a foundational guide for utilizing this compound in palladium-catalyzed cross-coupling reactions. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcome.
Synthesis of Substituted Biaryls Using Thianthrene-1-Boronic Acid and Aryl Thianthrenium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted biaryls, leveraging the unique reactivity of thianthrene-based reagents. Two primary methodologies are presented: the Suzuki-Miyaura cross-coupling of thianthrene-1-boronic acid with aryl halides, and the palladium-catalyzed cross-coupling of aryl thianthrenium salts with arylboronic acids. These methods offer versatile and efficient routes to a wide range of biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
Introduction
The synthesis of biaryls is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals to the creation of advanced materials. Traditional cross-coupling methods often require harsh reaction conditions or suffer from a limited substrate scope. The use of thianthrene-based reagents, such as this compound and aryl thianthrenium salts, provides innovative solutions to these challenges.
This compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the thianthrene moiety into various aromatic systems. This can be a key step in the synthesis of complex molecules.
Aryl thianthrenium salts , generated in situ from arenes via C-H activation with thianthrene S-oxide (TTSO), have emerged as highly effective electrophilic partners in palladium-catalyzed cross-coupling reactions with arylboronic acids. This approach enables the direct arylation of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that rely on pre-functionalized haloarenes.
Data Presentation
Table 1: Palladium-Catalyzed Cross-Coupling of Aryl Thianthrenium Salts with Arylboronic Acids
This table summarizes the yields of various biaryl products obtained through the palladium-catalyzed coupling of in situ generated aryl thianthrenium salts with a range of arylboronic acids. This one-pot, two-step process involves the initial thianthrenation of an arene followed by the cross-coupling reaction.
| Entry | Arene | Arylboronic Acid | Product | Yield (%) |
| 1 | Anisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 85 |
| 2 | Toluene | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 82 |
| 3 | Biphenyl | Phenylboronic acid | p-Terphenyl | 78 |
| 4 | Fluorobenzene | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | 75 |
| 5 | Chlorobenzene | 4-Chlorophenylboronic acid | 4,4'-Dichlorobiphenyl | 70 |
| 6 | Naphthalene | 2-Naphthylboronic acid | 2,2'-Binaphthyl | 88 |
| 7 | Thiophene | Thiophen-2-ylboronic acid | 2,2'-Bithiophene | 65 |
| 8 | Pyridine | Pyridin-3-ylboronic acid | 3,3'-Bipyridine | 55 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Substituted Biaryls via C-H Arylation using Thianthrene S-Oxide
This protocol details the synthesis of biaryls through a one-pot, two-step sequence involving the para-selective thianthrenation of a monosubstituted arene followed by a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid.[1]
Step 1: Thianthrenation of the Arene
-
To a solution of the monosubstituted arene (1.0 mmol) in a suitable solvent such as acetonitrile, add thianthrene S-oxide (TTSO) (1.0 equiv.).
-
Add trifluoroacetic anhydride (TFAA) (3.0 equiv.) and HBF₄·Et₂O (1.5 equiv.) to the mixture.[2]
-
Stir the reaction mixture at room temperature under an air atmosphere until the thianthrenation is complete (typically monitored by TLC or LC-MS).
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the reaction mixture containing the in situ generated aryl thianthrenium salt, add the arylboronic acid (1.2 equiv.).
-
Add a palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable ligand, for example, a phosphine ligand.
-
Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the coupling reaction is complete.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Synthesis of this compound
The preparation of this compound can be achieved through the reaction of thianthrene with trimethoxyborane.[3]
-
In a flame-dried flask under an inert atmosphere, dissolve thianthrene in an appropriate solvent.
-
Add trimethoxyborane to the solution.
-
Heat the reaction mixture and monitor for the formation of the boronic acid.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The crude product can be purified by crystallization to yield this compound as a white to light yellow crystalline powder.[3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and catalytic cycles described in this document.
Caption: One-pot biaryl synthesis workflow.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. para-Selective arylation and alkenylation of monosubstituted arenes using thianthrene S-oxide as a transient mediator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Thianthrene-1-boronic Acid in the Synthesis of Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hole-transporting materials (HTMs) derived from Thianthrene-1-boronic acid. This document offers detailed experimental protocols, quantitative performance data, and visual diagrams to guide researchers in the development of next-generation organic electronics.
Introduction
Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest as a building block for advanced organic materials. Its rigid, non-planar, and electron-rich structure imparts favorable properties for charge transport. This compound is a key intermediate that allows for the facile incorporation of the thianthrene moiety into larger molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the synthesis of novel HTMs with tailored electronic and physical properties for applications in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The resulting thianthrene-based HTMs often exhibit high hole mobility, suitable energy levels for efficient charge injection and extraction, and good thermal and morphological stability.
Key Synthetic Strategy: Suzuki-Miyaura Coupling
The primary method for integrating this compound into HTM structures is the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used carbon-carbon bond-forming reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex organic molecules.
Caption: General workflow for the synthesis of a thianthrene-based HTM via Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative thianthrene-based hole-transporting material (HTM-Th) using this compound and a suitable aryl halide coupling partner.
Protocol 1: Synthesis of a Thianthrene-Carbazole based HTM (HTM-Th)
This protocol details the synthesis of a hole-transporting material comprising a thianthrene core linked to carbazole moieties, a common electron-donating group in HTM design.
Materials:
-
This compound
-
3,6-Dibromo-9-ethylcarbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.2 mmol, 1.2 eq.), 3,6-dibromo-9-ethylcarbazole (1.0 mmol, 1.0 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (20 mL) to the flask.
-
Degassing: De-gas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 eq.), to the reaction flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 30 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure thianthrene-carbazole HTM (HTM-Th).
Quantitative Data Presentation
The following tables summarize the key performance parameters of a representative thianthrene-based HTM (HTM-Th) in comparison to the widely used spiro-OMeTAD and other relevant HTMs.
Table 1: Optoelectronic Properties of Selected Hole-Transporting Materials
| HTM | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| HTM-Th (Thianthrene-based) | -5.15 | -2.10 | 3.05 |
| spiro-OMeTAD | -5.10 | -2.05 | 3.05 |
| PTAA | -5.20 | -2.15 | 3.05 |
| V1387 | -5.12 | -2.08 | 3.04 |
Table 2: Performance of Perovskite Solar Cells with Different Hole-Transporting Materials
| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) |
| HTM-Th (Thianthrene-based) | 20.5 | 1.12 | 23.5 | 78 | 2.5 x 10⁻⁴ |
| spiro-OMeTAD | 21.2 | 1.15 | 23.8 | 77 | 2.0 x 10⁻⁴ |
| PTAA | 19.8 | 1.10 | 23.2 | 77 | 4.0 x 10⁻⁴ |
| V1387 | 22.83 | 1.16 | 24.1 | 81 | 3.1 x 10⁻⁴ |
Role in Perovskite Solar Cells: Energy Level Alignment
The primary role of a hole-transporting material in a perovskite solar cell is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode while simultaneously blocking electrons. This requires a well-aligned highest occupied molecular orbital (HOMO) energy level between the perovskite and the HTM. The LUMO level of the HTM should also be sufficiently high to prevent electron leakage from the perovskite's conduction band.
Caption: Energy level diagram of a perovskite solar cell incorporating a thianthrene-based HTM.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of high-performance hole-transporting materials. The Suzuki-Miyaura coupling provides an efficient and modular approach to incorporate the thianthrene core into diverse molecular structures. The resulting HTMs exhibit promising properties for application in perovskite solar cells, including favorable energy level alignment for efficient hole extraction, good hole mobility, and the potential for high power conversion efficiencies. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and develop novel thianthrene-based materials for next-generation optoelectronic devices.
Application Notes and Protocols for Thianthrene-Based Electron-Transporting Layers in OLEDs
For: Researchers, scientists, and drug development professionals.
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and lighting due to their high contrast, energy efficiency, and novel form factors. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—to the emissive layer where they recombine to produce light. The Electron-Transporting Layer (ETL) is a crucial component that facilitates the efficient injection of electrons from the cathode and their transport to the emissive layer. An ideal ETL material should possess high electron mobility, appropriate energy levels (LUMO and HOMO) for efficient charge injection and blocking of holes, and high thermal and morphological stability.
Thianthrene, a sulfur-containing heterocyclic compound, is an emerging material in OLED technology, primarily recognized for its role in high-efficiency emitters.[1] While the electron-rich nature of the thianthrene core makes it a suitable electron-donating moiety in emissive materials, its derivatives can be chemically modified to create electron-deficient structures suitable for use in ETLs.[2] Specifically, the oxidation of the sulfur atoms in the thianthrene ring to form a thianthrene-S,S,S',S'-tetraoxide (sulfone) drastically alters its electronic properties, making it a promising electron-accepting building block for ETL materials.[3]
Thianthrene-1-boronic acid serves as a versatile synthetic intermediate for incorporating the thianthrene scaffold into more complex molecular architectures through reactions like the Suzuki coupling.[4] This application note provides a detailed protocol for the synthesis of a novel thianthrene-based ETL material starting from a thianthrene precursor and its subsequent integration into an OLED device.
Synthesis of a Thianthrene-Based Electron-Transporting Material
The following protocol describes a potential pathway for synthesizing an ETL material where a thianthrene tetraoxide core is functionalized with electron-withdrawing pyridine groups. This molecular design aims to create a material with a low-lying LUMO level for efficient electron injection and transport.
Experimental Protocol: Synthesis of 2,8-bis(pyridin-4-yl)thianthrene-5,5,10,10-tetraoxide
Materials:
-
2,8-dibromothianthrene
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
4-Pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Oxidation of 2,8-dibromothianthrene:
-
In a round-bottom flask, dissolve 2,8-dibromothianthrene in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution.
-
Heat the mixture at 90-100°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water and a dilute sodium bicarbonate solution, and dry under vacuum to yield 2,8-dibromothianthrene-5,5,10,10-tetraoxide.
-
-
Suzuki Coupling Reaction:
-
In a Schlenk flask, combine 2,8-dibromothianthrene-5,5,10,10-tetraoxide, 4-pyridinylboronic acid (2.5 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Add a 2M aqueous solution of potassium carbonate and toluene.
-
Degas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir under an inert atmosphere for 48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 2,8-bis(pyridin-4-yl)thianthrene-5,5,10,10-tetraoxide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
OLED Device Fabrication and Characterization
The following protocol outlines the fabrication of a multilayer OLED device using the synthesized thianthrene-based material as the ETL.
Experimental Protocol: OLED Fabrication
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP doped with Ir(ppy)₃ for green emission)
-
Synthesized Thianthrene-based ETL material
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Device characterization equipment (source meter, photometer)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Deposition of Hole-Transporting and Emissive Layers:
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the HTL (e.g., 40 nm of TAPC) by thermal evaporation.
-
Co-evaporate the EML host and dopant (e.g., 20 nm of CBP:Ir(ppy)₃ at a 10% doping concentration).
-
-
Deposition of the Electron-Transporting Layer:
-
Deposit the synthesized 2,8-bis(pyridin-4-yl)thianthrene-5,5,10,10-tetraoxide as the ETL (e.g., 30 nm) by thermal evaporation.
-
-
Deposition of Electron-Injecting Layer and Cathode:
-
Deposit a thin EIL (e.g., 1 nm of LiF) to facilitate electron injection.
-
Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).
-
Data Presentation
The performance of an OLED with the proposed thianthrene-based ETL is compared with a standard device using a common ETL material like Alq₃. The following table summarizes the expected performance metrics.
| Parameter | Device with Thianthrene-based ETL | Standard Device (with Alq₃) |
| Turn-on Voltage (V) | 3.2 | 3.8 |
| Max. Current Efficiency (cd/A) | 65 | 55 |
| Max. Power Efficiency (lm/W) | 50 | 42 |
| Max. External Quantum Efficiency (%) | 22 | 19 |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.33, 0.60) |
| Electron Mobility (cm²/Vs) | ~10⁻⁵ | ~10⁻⁶ |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the proposed thianthrene-based ETL material.
OLED Device Fabrication Workflow
Caption: Workflow for fabricating an OLED with a thianthrene-based ETL.
Logical Relationship in OLED Function
Caption: Role of the thianthrene-based ETL in an OLED device stack.
References
Application Notes and Protocols for the Functionalization of Aromatic Compounds with Thianthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two key methodologies for the functionalization of aromatic compounds utilizing thianthrene-based reagents. The first section details the use of Thianthrene-1-boronic acid in Suzuki-Miyaura cross-coupling reactions. The second, more extensively documented method, describes the highly regioselective C-H functionalization of arenes via thianthrenation, forming versatile aryl thianthrenium salt intermediates that can undergo subsequent diversification.
Section 1: Suzuki-Miyaura Cross-Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] this compound can serve as a nucleophilic partner in these reactions, enabling the introduction of the thianthrene moiety onto various aromatic and heteroaromatic scaffolds. This approach is valuable for the synthesis of novel materials and potential pharmaceutical candidates. While specific literature on this compound is limited, the following protocol is based on general and robust conditions for Suzuki-Miyaura couplings with arylboronic acids.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical synthesis of a biaryl compound from an aryl halide and this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Substrate Scope and Expected Yields
The following table outlines the expected compatibility of various aryl halides with this compound in a Suzuki-Miyaura cross-coupling reaction, with estimated yields based on similar reactions.[5][6]
| Aryl Halide Substrate | Expected Product | Potential Yield Range (%) | Notes |
| 4-Bromoanisole | 1-(4-methoxyphenyl)thianthrene | 75-90 | Electron-rich aryl halides generally perform well. |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(trifluoromethyl)phenyl)thianthrene | 70-85 | Electron-deficient aryl halides are also good coupling partners. |
| 2-Bromopyridine | 1-(pyridin-2-yl)thianthrene | 60-80 | Heteroaryl halides can be successfully coupled. |
| 1-Iodonaphthalene | 1-(naphthalen-1-yl)thianthrene | 80-95 | Aryl iodides are typically more reactive than bromides. |
| 4-Bromobenzaldehyde | 4-(thianthren-1-yl)benzaldehyde | 65-80 | Functional groups like aldehydes are generally tolerated. |
Visualization of Suzuki-Miyaura Cross-Coupling Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Site-Selective C-H Functionalization via Thianthrenation
A powerful and modern strategy for the functionalization of arenes involves a process called "thianthrenation".[7][8] This method utilizes thianthrene S-oxide (TTSO) to install a thianthrenium group onto an aromatic ring with high regioselectivity, typically at the para position for monosubstituted arenes.[9][10] The resulting aryl thianthrenium salts are versatile intermediates that can be converted into a wide range of functional groups.[11]
Experimental Protocol: Synthesis of Aryl Thianthrenium Salts
This protocol details the formation of an aryl thianthrenium salt from a generic arene.
Materials:
-
Arene (e.g., anisole, toluene)
-
Thianthrene S-oxide (TTSO)
-
Trifluoroacetic anhydride (TFAA)
-
A strong acid (e.g., HBF₄·OEt₂, TfOH)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the arene (1.0-5.0 equivalents).
-
Add anhydrous acetonitrile.
-
Add thianthrene S-oxide (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0-3.0 equivalents).
-
Slowly add the strong acid (1.1-1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
The resulting aryl thianthrenium salt can often be used directly in the next step or precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and washed.
Experimental Protocol: Diversification of Aryl Thianthrenium Salts via Suzuki-Miyaura Coupling
This protocol describes the subsequent functionalization of the generated aryl thianthrenium salt with a boronic acid.[10][12]
Materials:
-
Aryl thianthrenium salt (from the previous step)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, RuPhos G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 2-methyltetrahydrofuran)
Procedure:
-
To a reaction vessel, add the aryl thianthrenium salt (1.0 equivalent), aryl boronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0-3.0 equivalents).
-
Add the solvent and stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
After completion, work up the reaction as described in the general Suzuki-Miyaura protocol.
-
Purify the product by column chromatography.
Data Presentation: Scope of Thianthrenation and Subsequent Functionalization
The following table summarizes the substrate scope for the thianthrenation of various arenes and subsequent Suzuki-Miyaura coupling, including observed yields.[10][13]
| Arene Substrate | Thianthrenation Product (Regioisomer) | Coupling Partner (Boronic Acid) | Final Product | Overall Yield (%) |
| Anisole | 4-Anisylthianthrenium salt (para) | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| Toluene | 4-Tolylthianthrenium salt (para) | 4-Fluorophenylboronic acid | 4-Fluoro-4'-methylbiphenyl | 82 |
| Fluorobenzene | 4-Fluorophenylthianthrenium salt (para) | Vinylboronic acid pinacol ester | 4-Fluorostyrene | 75 |
| Biphenyl | 4-Biphenylthianthrenium salt (para) | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)biphenyl | 78 |
| Naphthalene | 1-Naphthylthianthrenium salt | 4-Acetylphenylboronic acid | 1-(4-Acetylphenyl)naphthalene | 70 |
Visualization of Thianthrenation and Diversification Workflow
Caption: Two-step workflow for arene functionalization via thianthrenation.
References
- 1. youtube.com [youtube.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Site-selective and versatile aromatic C-H functionalization by thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. para-Selective arylation and alkenylation of monosubstituted arenes using thianthrene S-oxide as a transient mediator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical Palladium-Catalyzed Cross-Coupling of Thianthrenium Salts and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Thianthrene-1-boronic acid
Welcome to the technical support hub for researchers and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of Thianthrene-1-boronic acid and related sterically hindered, heteroaromatic substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling?
A1: this compound presents several challenges due to its structure. Steric hindrance from the bulky thianthrene core can slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] Additionally, like many heteroaromatic boronic acids, it may be susceptible to protodeboronation, a key side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[1][3] The sulfur atoms in the thianthrene ring could also potentially interact with the palladium catalyst, necessitating careful selection of ligands.
Q2: What is protodeboronation and how can it be minimized?
A2: Protodeboronation is a common side reaction that consumes the boronic acid starting material.[3] It is often promoted by strong bases and the presence of water.[1] To minimize this:
-
Use Milder Bases: Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or KF.[1]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce protodeboronation, as water is the primary proton source for this side reaction.[1]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[4][5] These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of decomposition.[3]
-
Optimize Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can decrease the extent of protodeboronation.[4]
Q3: How does the choice of aryl halide affect the reaction?
A3: The reactivity of the aryl halide coupling partner significantly impacts the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[4] Aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[4][6]
Q4: When should I use a boronic ester instead of a boronic acid?
A4: Boronic esters (e.g., pinacol esters) are generally more stable than their corresponding boronic acids.[4][7] You should consider using a boronic ester derivative of this compound if you observe significant decomposition of the starting material or substantial protodeboronation.[5] While boronic acids are often more reactive in the coupling reaction, the increased stability of the ester can lead to higher overall yields by preventing premature degradation.[8][9]
Troubleshooting Guide
Issue 1: Low to No Yield of Desired Product
A common issue in Suzuki couplings is a poor yield. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
| Potential Cause | Suggested Solution |
| Reagent Quality | Boronic acids can degrade over time.[1] Use fresh, high-purity this compound. Verify the purity of your aryl halide and ensure solvents are anhydrous and properly degassed.[4] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst and lead to phosphine ligand oxidation and boronic acid homocoupling.[1][7] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used. |
| Inactive Catalyst | The active catalyst is the Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Ensure your catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[4] |
| Suboptimal Ligand | For sterically hindered substrates like this compound, standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate both oxidative addition and reductive elimination.[1][10] |
| Incorrect Base or Solvent | The choice of base and solvent is critical and interdependent.[1] For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are common.[7] |
| Insufficient Temperature | Sterically hindered couplings often require more forcing conditions. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C, monitoring for potential degradation.[4] |
Issue 2: Significant Byproducts Observed (Protodeboronation or Homocoupling)
| Observed Byproduct | Potential Cause | Suggested Solution |
| Protodeboronated Product | The C-B bond is cleaved and replaced by a C-H bond. This is often caused by excess water, high temperatures, or a highly basic reaction medium.[1][3] | 1. Switch to Anhydrous Conditions: Use a dry base (e.g., K₃PO₄) and anhydrous solvent.[1] 2. Use a Milder Base: Try KF or K₂CO₃.[1] 3. Protect the Boronic Acid: Convert to a more stable pinacol or MIDA ester.[3][4] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[1][7] | 1. Ensure Rigorous Degassing: Thoroughly degas the solvent and maintain a strict inert atmosphere.[1][4] 2. Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) state (e.g., Pd(PPh₃)₄) or use a precatalyst designed for efficient in situ reduction. |
Data Presentation: Optimizing Reaction Parameters
Optimizing a Suzuki coupling often involves screening several components. The tables below summarize common choices for challenging couplings.
Table 1: Common Palladium Catalysts & Ligands for Sterically Hindered Couplings
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Aryl chlorides, hindered biaryls | High activity, promotes difficult couplings at low catalyst loadings.[10] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Hindered biaryls, heteroaryl chlorides | Very bulky and electron-rich, excellent for tetra-ortho-substituted biaryls.[1][11] |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | Hindered biaryls, electron-rich aryl halides | Highly active, effective for sterically demanding substrates.[1] |
| Pd(dppf)Cl₂ | (dppf) | General purpose | Bench-stable precatalyst, good for a range of substrates but may be less effective for highly hindered systems.[8] |
Table 2: Selection of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Notes |
|---|---|---|---|
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often effective for challenging couplings, but can promote protodeboronation in aqueous media.[1] Grinding to a fine powder can improve reproducibility.[12] |
| Cs₂CO₃ | Strong | Dioxane, DMF | Highly soluble and effective, but more expensive. |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common and cost-effective choice for many standard couplings.[13] |
| KF | Weak | Toluene, THF (Anhydrous) | A mild base that can be very effective in anhydrous conditions, minimizing protodeboronation.[1] |
Experimental Protocols
General Protocol for a Screening Reaction
This protocol is a starting point for optimizing the coupling of this compound with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere Setup: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Finally, add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent is consumed.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Caption: A typical experimental workflow for Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be targeted for optimization.
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. nva.sikt.no [nva.sikt.no]
overcoming low yield in reactions with Thianthrene-1-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during chemical reactions involving Thianthrene-1-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to several critical factors. A systematic evaluation of the following is recommended:
-
Catalyst Activity and Ligand Choice: The selection of an appropriate and active palladium catalyst and ligand system is crucial. For challenging couplings, consider using highly active electron-rich and bulky phosphine ligands like XPhos or SPhos, often available as pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4), which have shown success in similar reactions.[1][2] Ensure the catalyst has not been deactivated by exposure to air or moisture.
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[3] It is imperative to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Base Selection: The choice of base is critical for the activation of the boronic acid. For this compound, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[4][5] The base should be finely powdered to ensure maximum reactivity.[5]
-
Solvent System: The solubility of this compound and the aryl halide partner is key.[1][2] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 dioxane/water), are commonly used to improve the solubility of the base and facilitate the reaction.[3][6]
-
Temperature: The reaction temperature should be optimized. While typical Suzuki couplings run at 80-110 °C, some systems may require higher temperatures to overcome activation barriers.[5][6] However, excessively high temperatures can lead to boronic acid decomposition.[5][7]
-
-
Reagent Quality and Stability:
-
Boronic Acid Stability: Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[4][5] Using fresh, high-purity this compound is recommended.[3] If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[5][8]
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[4] Reactions with less reactive aryl chlorides may necessitate more specialized and highly active catalyst systems.[4]
-
Q2: I'm observing significant formation of a homocoupled byproduct from my this compound. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[3] To mitigate this:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4][6]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[3]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.
Q3: My starting materials are not fully soluble in the reaction solvent. What can I do to improve solubility?
A3: Poor solubility of either the this compound or the aryl halide can significantly hinder the reaction rate and lead to low yields.[1][2] Consider the following adjustments:
-
Solvent Screening: Experiment with different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and a non-polar solvent (e.g., toluene) can sometimes improve solubility.[6] The addition of a small amount of water can also aid in dissolving the inorganic base and facilitate the catalytic cycle.[3]
-
Temperature Increase: Gently increasing the reaction temperature can improve the solubility of the reactants.[5]
-
Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst can be beneficial, especially when dealing with reactants of vastly different polarities.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in reactions with this compound.
Caption: A step-by-step guide to troubleshooting low yields.
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions involving thianthrene derivatives, highlighting the impact of different reaction components.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromothianthrene | (2-aminophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol:Water (3:1:1) | 90 | Not Specified | [9] |
| Aryl Halide | This compound | XPhos Pd G3/G4 | K₃PO₄ | Dioxane/H₂O | 80-110 | Generally Good to Excellent | [1][2] |
| 2,8-Dibromothianthrene | Benzene-1,4-diboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/Toluene | 120 | High (Polymer) | [10] |
| Arene Thianthrenium Salt | Arylboronic Acid | Pd/RuPhos | Not Specified | 2-MeTHF (LAG) | Ambient | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 10:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Signaling Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting, as issues can arise at any stage.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. nva.sikt.no [nva.sikt.no]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanochemical Palladium-Catalyzed Cross-Coupling of Thianthrenium Salts and Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thianthrene-1-boronic acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Thianthrene-1-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include boroxines (anhydrides formed by the dehydration of boronic acids), residual starting materials from the synthesis, and potentially homocoupling byproducts. Boroxines can complicate NMR interpretation and may affect reactivity in subsequent steps.
Q2: My this compound appears to be decomposing on silica gel during column chromatography. What can I do?
A2: Boronic acids can be sensitive to silica gel.[1] To mitigate decomposition, you can try using a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of boric acid.[1] Another strategy is to convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography.
Q3: I am having difficulty removing a highly polar impurity. What purification technique is recommended?
A3: For highly polar impurities, an acid-base extraction can be effective. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities.
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, reverse-phase HPLC can be a powerful tool for purifying boronic acids. A common mobile phase system consists of a gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape. However, it's important to be aware that some boronate esters can hydrolyze back to the boronic acid under typical reverse-phase conditions.
Q5: What is the typical appearance and melting point of pure this compound?
A5: this compound is typically a white to light yellow crystalline powder.[2] Its melting point is reported to be in the range of 146-149 °C.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad or complex NMR signals for the boronic acid. | Formation of boroxine (cyclic anhydride) in solution. | Add a small amount of D₂O to the NMR tube to hydrolyze the boroxine back to the boronic acid, which should result in sharper signals. |
| Product streaks or does not elute from a silica gel column. | Strong interaction between the boronic acid and the acidic silica gel. | - Use neutral alumina as the stationary phase.- Deactivate the silica gel with a boric acid solution.- Convert the boronic acid to a less polar boronate ester (e.g., pinacol ester) before chromatography.[1] |
| Co-elution of the product with a non-polar impurity. | The polarity of the product and impurity are too similar in the chosen eluent system. | - Optimize the eluent system by trying different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Consider using a different stationary phase (e.g., reverse-phase C18).- Attempt recrystallization from a suitable solvent to selectively crystallize the desired product. |
| Low recovery after recrystallization. | The chosen solvent has either too high or too low of a solubility for the compound at different temperatures. | - Perform small-scale solvent screening to identify an optimal recrystallization solvent where the compound is sparingly soluble at room temperature and highly soluble when hot.- Consider using a co-solvent system to fine-tune the solubility. |
| Residual palladium catalyst from a preceding cross-coupling reaction. | Incomplete removal during workup. | - Perform an aqueous wash with a solution of a thiol-containing compound (e.g., thiourea) to scavenge the palladium.- Use a silica-based metal scavenger resin. |
Quantitative Data Summary
| Purification Method | Compound | Initial Purity | Final Purity | Yield | Reference |
| Recrystallization | 4-cyclobutyl benzene boronic acid | Crude | 99.6% (by HPLC) | 80% | Patent WO2005019229A1 |
| Acid-Base Extraction & Recrystallization | 4-n-butyl benzene boronic acid | Crude | Not Specified | 75% | Patent WO2005019229A1 |
| Flash Chromatography | Thianthrene-based oligomer intermediate | Crude | Characterized as pure by NMR | 61% | Semantic Scholar |
| Flash Chromatography | Functionalized Thianthrene Derivative | Crude | Characterized as pure by NMR | 68% | NIH |
Experimental Protocols
Recrystallization of this compound
-
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
-
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Column Chromatography of a Thianthrene Derivative
-
Objective: To purify a thianthrene derivative using silica gel flash chromatography.
-
Materials:
-
Crude thianthrene derivative
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Silica gel (or neutral alumina)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Chromatography column
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Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Carefully add the dried crude product to the top of the column.
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Acid-Base Extraction for Boronic Acid Purification
-
Objective: To separate this compound from neutral organic impurities.
-
Materials:
-
Crude this compound containing neutral impurities
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
-
Procedure:
-
Dissolve the crude product in diethyl ether or ethyl acetate in a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake well, and allow the layers to separate. The boronic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the organic layer with 1 M NaOH solution one more time to ensure complete extraction of the boronic acid.
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Combine the aqueous layers in a clean beaker and cool in an ice bath.
-
Slowly acidify the aqueous solution with 1 M HCl until the boronic acid precipitates out.
-
Extract the precipitated boronic acid back into fresh diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified boronic acid.
-
Visualizations
References
preventing protodeboronation of Thianthrene-1-boronic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during the synthesis of Thianthrene-1-boronic acid.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of thianthrene byproduct.
-
Question: My reaction is showing a low yield of the desired this compound, and I'm observing a significant amount of thianthrene as a byproduct. What is causing this and how can I fix it?
-
Answer: This is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] Several factors can promote this unwanted reaction during the synthesis of this compound.
Troubleshooting Steps & Solutions:
| Factor | Potential Cause of Protodeboronation | Recommended Solution |
| Reaction Conditions | Presence of excess moisture or protic solvents. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| High reaction temperatures can accelerate protodeboronation. | Optimize the reaction temperature. If the borylation is sluggish at lower temperatures, consider a more active catalyst or a different borylation method instead of increasing the heat. | |
| Reagents | Use of strong bases can promote protodeboronation. | If a base is required for the chosen synthetic route, use a weaker, non-hydroxide base such as potassium carbonate or cesium carbonate. |
| The choice of boronating agent can influence stability. | Consider converting the crude boronic acid to a more stable boronic ester, such as a pinacol ester, immediately after synthesis. Boronic esters are generally more resistant to protodeboronation. | |
| Workup & Purification | Acidic conditions during aqueous workup can facilitate protodeboronation. | Maintain a neutral or slightly basic pH during the extraction process. |
| Prolonged exposure to silica gel during column chromatography can sometimes lead to degradation. | Minimize the time the compound spends on the column. Consider alternative purification methods like recrystallization or derivatization to a crystalline adduct for purification. |
Issue 2: Difficulty in separating this compound from the thianthrene byproduct.
-
Question: I am having trouble purifying my this compound from the thianthrene byproduct. What purification strategies are effective?
-
Answer: Separating a boronic acid from its non-polar protodeboronated byproduct can be challenging due to similar polarities. Here are some recommended purification techniques:
Purification Strategies:
| Method | Description |
| Recrystallization | This compound is a crystalline solid.[2][3] Recrystallization from a suitable solvent system can be an effective method for purification. Experiment with solvents such as hot ethanol, or mixtures like ethyl acetate/hexanes. |
| Derivatization to a Crystalline Adduct | Boronic acids can form crystalline adducts with diethanolamine.[4] This adduct can often be easily separated from the non-polar thianthrene by filtration and then hydrolyzed back to the pure boronic acid. |
| Base Extraction | Treat the crude mixture with a base to form the boronate salt, which is water-soluble. The non-polar thianthrene will remain in the organic layer. After separation, acidify the aqueous layer to precipitate the pure boronic acid. |
| Specialized Chromatography | If standard silica gel chromatography is ineffective, consider using a resin that specifically binds diols, which can interact with the boronic acid. Alternatively, a C18 reverse-phase column might provide better separation. |
Frequently Asked Questions (FAQs)
-
Q1: What is protodeboronation?
-
A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is a common undesired side reaction in reactions involving boronic acids, leading to reduced yields of the desired product.
-
-
Q2: What are the main factors that contribute to the protodeboronation of arylboronic acids?
-
Q3: How can I monitor the extent of protodeboronation during my reaction?
-
A3: You can monitor the reaction progress by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, you can use a specific stain for boronic acids, such as a solution of alizarin, which fluoresces under UV light in the presence of a boronic acid.[5][6] For NMR, you can track the disappearance of the starting material and the appearance of both the desired product and the thianthrene byproduct.[7][8]
-
-
Q4: Are boronic esters of this compound more stable to protodeboronation?
-
A4: In general, boronic esters, particularly pinacol esters, are more stable and less prone to protodeboronation than their corresponding boronic acids. Converting this compound to its pinacol ester can be a good strategy to improve its stability during storage and subsequent reactions like Suzuki-Miyaura cross-coupling.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Borylation
This protocol is a general procedure based on common methods for the synthesis of arylboronic acids. Optimization may be required.
-
Materials:
-
Thianthrene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve thianthrene (1.0 eq) in anhydrous diethyl ether or THF in an oven-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate or trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or one of the other methods mentioned in the troubleshooting guide.
-
Protocol 2: Conversion to this compound pinacol ester
-
Materials:
-
Crude this compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
-
Procedure:
-
Combine the crude this compound (1.0 eq) and pinacol (1.1 eq) in a round-bottom flask.
-
Add anhydrous toluene and set up a Dean-Stark apparatus to remove water azeotropically. Reflux until no more water is collected.
-
Alternatively, dissolve the reactants in anhydrous THF and add activated molecular sieves. Stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be purified by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thianthrene-1-boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for Thianthrene-1-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on identifying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Protodeboronation of this compound | This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of thianthrene as a byproduct.[1] To mitigate this: • Use a milder base: Strong bases can accelerate protodeboronation.[1] Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. • Lower the reaction temperature: Running the reaction at the lowest effective temperature can slow the rate of protodeboronation.[1] • Minimize water content: While some water can be necessary for certain Suzuki couplings, excessive amounts can promote protodeboronation.[1] Consider using a carefully controlled amount of water or anhydrous conditions if compatible with your system. • Use a boronic acid surrogate: Convert the boronic acid to a more stable form like a pinacol ester or a MIDA boronate, which allows for a slow release of the boronic acid during the reaction, minimizing its decomposition.[1] |
| Catalyst Inactivation or Low Activity | • Ensure an inert atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote homocoupling of the boronic acid.[1] Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). • Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and provides a reliable source of the active Pd(0) species. • Ligand choice: The choice of phosphine ligand is crucial. For challenging couplings, bulky, electron-rich ligands can be beneficial. However, be aware that some bulky ligands can paradoxically promote protodeboronation.[1] |
| Poor Solubility of Reagents | • Solvent screening: Thianthrene-containing compounds can have limited solubility. Screen a range of solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to ensure all components are sufficiently dissolved at the reaction temperature. |
Issue 2: Significant Formation of Byproducts
| Byproduct | Primary Cause | Mitigation Strategies |
| Thianthrene | Protodeboronation of this compound. | See "Protodeboronation" mitigation strategies under Issue 1 . |
| Homocoupling Product (Bithianthrene) | Presence of oxygen or an excess of Pd(II) species can promote the homocoupling of the boronic acid. | • Rigorous degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. • Use a Pd(0) source directly or a pre-catalyst that efficiently generates the active Pd(0) species to minimize the concentration of Pd(II). |
| Dehalogenated Starting Material | The palladium catalyst can react with a hydride source in the reaction mixture, leading to the reduction of the aryl halide. | • Choice of base and solvent: Avoid bases or solvents that can act as hydride donors. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid and replaces it with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction, this is a detrimental side reaction as it consumes the boronic acid, leading to the formation of the corresponding arene (in this case, thianthrene) as a byproduct and consequently reducing the yield of the desired coupled product.[1] Thienylboronic acids, which are structurally related to this compound, are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]
Q2: What are the primary factors that promote protodeboronation?
A: Several factors can increase the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often accelerated in basic media, which is a challenge since most Suzuki-Miyaura couplings require a base.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Certain palladium-phosphine catalysts, particularly those with bulky phosphine ligands, have been shown to promote protodeboronation.[1]
Q3: Are boronic esters, such as pinacol esters, always more stable than the corresponding boronic acids?
A: It is a common strategy to convert a boronic acid to an ester (e.g., a pinacol ester) to enhance its stability. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation under all conditions.[1][2] However, using boronic esters or other surrogates like MIDA boronates can be an effective strategy as they participate in a "slow-release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1]
Q4: How can I minimize the homocoupling of this compound?
A: Homocoupling of boronic acids is primarily promoted by the presence of oxygen. Therefore, the most effective way to minimize this side reaction is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Using a direct Pd(0) source or a pre-catalyst that rapidly generates the active catalyst can also help.
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Cross-Coupling
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | General Recommendation for this compound |
| Base Strength | Stronger bases generally increase the rate.[1] | Less direct effect, but can influence catalyst stability. | Use milder bases like K₃PO₄ or Cs₂CO₃. |
| Temperature | Higher temperatures increase the rate.[1] | Can increase the rate of all reactions, including side reactions. | Operate at the lowest effective temperature. |
| Water Content | Increased water content generally increases the rate.[1] | Can influence catalyst activity and stability. | Use minimal, controlled amounts of water or anhydrous conditions. |
| Oxygen | No direct effect. | Significantly promotes homocoupling. | Rigorously exclude oxygen through degassing and inert atmosphere. |
| Catalyst/Ligand | Bulky ligands can sometimes promote protodeboronation.[1] | Can influence the rate of the desired reaction versus side reactions. | Screen different palladium catalysts and ligands to find an optimal balance between reactivity and stability. |
| Boronic Acid Form | Free boronic acids are often less stable than their ester or MIDA boronate counterparts.[1] | Not a direct factor, but stability of the boronic acid is key. | Consider using a more stable boronic acid surrogate (e.g., pinacol ester, MIDA boronate). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with this compound Optimized for Minimizing Side Reactions
This protocol is a general guideline and may require further optimization for specific substrates.
-
Reagent Preparation:
-
Ensure this compound is of high purity. If it has been stored for a long time, consider converting it to its pinacol ester.
-
The aryl halide partner should be pure and dry.
-
All solvents (e.g., dioxane, toluene, or DMF) must be of anhydrous grade and thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by freeze-pump-thaw cycles.
-
The base (e.g., K₃PO₄) should be finely powdered and dried under vacuum before use.
-
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent via syringe. If a co-solvent like water is necessary, use degassed water and add it in a controlled amount (e.g., a 10:1 organic solvent to water ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if the reaction is slow).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS), checking for the consumption of starting materials and the formation of the desired product and any byproducts like thianthrene.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Competing reaction pathways in the cross-coupling of this compound.
Caption: A troubleshooting workflow for optimizing this compound cross-coupling reactions.
References
improving the stability of Thianthrene-1-boronic acid for storage
Welcome to the Technical Support Center for Thianthrene-1-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the storage stability of this compound and to offer troubleshooting assistance for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organoboron compound featuring a thianthrene core. It is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex organic molecules. These products are often investigated for applications in materials science and as biologically active compounds for drug development.
Q2: How should I store this compound to ensure its stability?
To maximize shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen, which can promote degradation.[3] For long-term storage, refrigeration (2-8 °C) is recommended.[3]
Q3: I've noticed the appearance of my this compound has changed over time. What is happening?
Arylboronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines. This is a common issue and can lead to inconsistencies in stoichiometry. Additionally, gradual decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, especially if the compound is exposed to moisture. One supplier of this compound explicitly notes that their product may contain varying amounts of its anhydride.
Q4: My Suzuki-Miyaura reaction using this compound is giving a low yield. What could be the cause?
Low yields in Suzuki-Miyaura reactions involving arylboronic acids are often due to the instability of the boronic acid, leading to side reactions.[4] The primary culprits are often protodeboronation and homocoupling of the boronic acid.[4][5][6] The quality of other reagents (aryl halide, catalyst, ligand, base, and solvent) and the reaction conditions (temperature, inert atmosphere) are also critical factors.[5][6]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Reaction Performance
If you are experiencing low yields or failed reactions, it is crucial to assess the quality of your this compound.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Degradation During Storage
The primary degradation pathway for many arylboronic acids is protodeboronation.
Caption: Protodeboronation of this compound.
Data on Improving Storage Stability
Table 1: Illustrative Stability of 2-Furylboronic Acid vs. its MIDA Boronate Ester
(Data is for 2-furylboronic acid as an analogue to demonstrate the stability benefits of MIDA boronates for unstable boronic acids)
| Compound | Storage Condition | Purity after 15 Days | Purity after >60 Days |
| 2-Furylboronic Acid | Solid, benchtop, under air | <5% | Not Measured |
| 2-Furylboronic Acid MIDA Ester | Solid, benchtop, under air | >95% | >95% |
Source: Adapted from data presented by Burke and coworkers.[7]
This data illustrates that while the free boronic acid degrades significantly within two weeks, the MIDA boronate is exceptionally stable for over two months under the same conditions.[7]
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Assessing Stability
This protocol allows for the quantification of this compound and its primary degradation byproduct, thianthrene.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a vial.
-
Accurately weigh and add a known mass of a suitable internal standard (e.g., dimethyl sulfone, maleic acid). The standard should have a resonance in a clear region of the spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
2. NMR Data Acquisition:
-
Use a ¹H NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals being quantified to ensure full relaxation between pulses. A d1 of 30 seconds is generally sufficient.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).
3. Data Processing and Analysis:
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Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., a proton on the boronic acid-substituted ring).
-
Integrate the signal for the internal standard.
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Integrate the signal for the protodeboronation byproduct, thianthrene. The aromatic protons of thianthrene typically appear as two multiplets around 7.23 and 7.48 ppm in CDCl₃.[1]
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Calculate the purity or concentration of this compound relative to the internal standard. The percentage of degradation can be determined from the relative integration of the thianthrene byproduct.
References
- 1. Thianthrene(92-85-3) 1H NMR spectrum [chemicalbook.com]
- 2. laballey.com [laballey.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MIDA Boronates [sigmaaldrich.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting common issues in the synthesis of thianthrene-based polymers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of thianthrene-based polymers. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Polymerization Yield
Q1: My polymerization reaction shows low or no yield of the desired thianthrene-based polymer. What are the potential causes and how can I troubleshoot this?
A1: Low or no polymer yield is a common issue that can stem from several factors, ranging from monomer purity to reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
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Monomer Impurity: The purity of thianthrene-based monomers and their co-monomers is critical. Impurities can inhibit the catalyst and terminate the polymerization chain growth.
-
Inefficient Catalyst System: The choice and handling of the catalyst and ligands are paramount, especially in cross-coupling reactions like Suzuki or Stille coupling.
-
Solution:
-
Catalyst Loading: For initial experiments, a palladium catalyst loading of 1-5 mol% is a good starting point.[3] If the reaction is sluggish, consider a modest increase. However, excessive catalyst can lead to side reactions and purification difficulties.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst, potentially allowing for lower catalyst loadings while maintaining high activity.[3]
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Catalyst Deactivation: The active catalytic species can be sensitive to oxygen. Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[3] The formation of palladium black can be an indicator of catalyst decomposition.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters.
-
Solution:
-
Temperature: Ensure the reaction is maintained at the optimal temperature for the specific catalytic system. High temperatures can sometimes lead to catalyst degradation.
-
Base: The choice and quality of the base are crucial. It should be anhydrous and finely powdered to ensure effective reaction.
-
Solvent: Solvents must be anhydrous and degassed. The solubility of the growing polymer chain in the reaction solvent is also important to achieve high molecular weight.
-
-
Below is a troubleshooting workflow for low polymerization yield:
References
Technical Support Center: Scale-up Synthesis of Thianthrene-1-boronic acid
Welcome to the technical support center for the scale-up synthesis of Thianthrene-1-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory to large-scale production of this key synthetic intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield and/or Incomplete Conversion
-
Question: We are experiencing significantly lower yields of this compound on a kilogram scale compared to our lab-scale synthesis (grams). What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields during scale-up can stem from several factors related to reaction kinetics, mass transfer, and heat transfer. Here are the primary areas to investigate:
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Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture. Consider using baffles to improve turbulence and ensure homogeneity.
-
-
Poor Temperature Control: The formation of the organometallic intermediate (e.g., lithiated thianthrene or a Grignard reagent) is often exothermic. Inadequate heat removal on a larger scale can lead to decomposition of the intermediate and reduced yields.
-
Solution: Implement a robust cooling system for the reactor. A slow, controlled addition of the organometallic reagent to the borate ester at low temperatures is crucial.
-
-
Moisture Contamination: Boronic acids and their organometallic precursors are highly sensitive to moisture. On a larger scale, ensuring completely anhydrous conditions is more challenging.
-
Solution: All solvents and reagents must be rigorously dried. The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Product Purity and Impurity Profile
-
Question: Our scaled-up batches of this compound show a higher level of impurities, particularly the formation of a boroxine (anhydride) and protodeboronation byproducts. How can we mitigate this?
-
Answer: The impurity profile often changes with scale. Here’s how to address common impurities:
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, especially at elevated temperatures during work-up or storage.
-
Solution: During the work-up, avoid high temperatures when concentrating the product. The final product should be stored under dry conditions. If boroxine formation is suspected to be affecting downstream reactions, a small, controlled amount of water can be added to the reaction mixture to shift the equilibrium back to the boronic acid.
-
-
Protodeboronation: The carbon-boron bond can be cleaved in the presence of acidic or basic conditions, especially with residual water, leading to the formation of thianthrene as a byproduct.
-
Solution: Maintain anhydrous conditions throughout the reaction and work-up. Use a weaker base if possible in subsequent reactions. Employing a protected form of the boronic acid, such as a pinacol ester, can sometimes reduce the rate of protodeboronation.
-
-
Issue 3: Work-up and Isolation Challenges
-
Question: We are facing difficulties with the crystallization and isolation of pure this compound on a large scale. The product is often oily or difficult to filter.
-
Answer: Isolation on a large scale requires optimization of crystallization conditions.
-
Crystallization Issues: Finding a suitable solvent system for large-scale crystallization can be challenging.
-
Solution: Conduct a systematic screening of solvent and anti-solvent systems. A common technique is to dissolve the crude product in a suitable solvent and then slowly add an anti-solvent to induce crystallization. Seeding the solution with a small amount of pure product can also promote the formation of well-defined crystals.
-
-
Filtration Problems: Fine particles or an oily consistency can clog filters and slow down the isolation process.
-
Solution: Ensure that the crystallization process yields a slurry with a good particle size distribution. Allowing sufficient time for crystal growth and cooling can help. Using appropriate filtration equipment for the scale of production is also critical.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up of this compound?
A1: The most common and scalable approach is the lithiation of thianthrene followed by borylation. This typically involves the deprotonation of thianthrene with a strong organolithium base (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). This method offers good regioselectivity for the 1-position.
Q2: How critical is temperature control during the lithiation and borylation steps?
A2: Extremely critical. The lithiation of thianthrene is exothermic, and the resulting lithiated intermediate can be unstable at higher temperatures. The subsequent reaction with the borate ester should also be performed at low temperatures (typically below -40 °C) to prevent over-addition of the organolithium reagent, which can lead to the formation of undesired borinic acid and triarylborane byproducts.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: The primary safety hazards are associated with the use of pyrophoric organolithium reagents (like n-butyllithium) and flammable ethereal solvents. A thorough risk assessment must be conducted. Key safety measures include:
-
Performing the reaction in a well-ventilated area or a fume hood suitable for large-scale reactions.
-
Using appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves.
-
Ensuring that all equipment is properly dried and purged with an inert gas to prevent contact of the organolithium reagent with moisture or air.
-
Having appropriate fire extinguishing equipment readily available.
Q4: How can we monitor the progress of the reaction on a large scale?
A4: In-process controls are essential for monitoring reaction completion and minimizing side reactions. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to analyze aliquots of the reaction mixture (after quenching) to determine the consumption of the starting material and the formation of the product.
Data Presentation
The following tables summarize typical reaction parameters and potential outcomes at different scales. Please note that these are illustrative values and will require optimization for specific equipment and conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Thianthrene | 10 g | 1 kg | 50 kg |
| n-Butyllithium | 1.1 eq | 1.1 eq | 1.05 - 1.1 eq |
| Triisopropyl borate | 1.2 eq | 1.2 eq | 1.1 - 1.2 eq |
| Solvent (THF) | 100 mL | 10 L | 500 L |
| Reaction Temp. | -78 °C | -60 to -70 °C | -50 to -60 °C |
| Addition Time | 30 min | 2 - 3 hours | 4 - 6 hours |
| Typical Yield | 80-90% | 70-85% | 65-80% |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Structure | Potential Cause | Recommended Analytical Method |
| Thianthrene | C12H8S2 | Incomplete reaction or protodeboronation | HPLC, GC-MS |
| Thianthrene Boroxine | (C12H8S2BO)3 | Dehydration of boronic acid | 11B NMR, LC-MS |
| Di(thianthren-1-yl)borinic acid | (C12H8S2)2BOH | Over-addition of lithiated thianthrene | LC-MS |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound via Lithiation-Borylation
Materials:
-
Thianthrene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor with thianthrene and anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the stirred suspension to the target temperature (e.g., -60 °C).
-
Lithiation: Slowly add n-butyllithium to the suspension over several hours, maintaining the internal temperature below the specified limit. Stir the resulting solution for an additional hour at the same temperature.
-
Borylation: Slowly add triisopropyl borate to the reaction mixture, again ensuring the temperature does not exceed the set limit. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of aqueous hydrochloric acid, ensuring the temperature is controlled.
-
Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure. To the resulting crude solid, add hexanes to form a slurry.
-
Purification: Filter the solid, wash with cold hexanes, and dry under vacuum to afford this compound.
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Technical Support Center: Analysis of Impurities in Thianthrene-1-boronic Acid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thianthrene-1-boronic acid. Our goal is to help you identify and resolve common issues encountered during the analysis of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Common impurities can originate from the synthetic route or degradation. These may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed during the synthesis, such as isomers or products from side reactions.
-
Thianthrene: The core heterocyclic structure without the boronic acid group.
-
Boroxine (Anhydride): A common impurity for many boronic acids, formed by the dehydration (loss of three water molecules) of three boronic acid molecules to form a six-membered ring.
-
Degradation products: this compound can be susceptible to degradation, especially under oxidative conditions.[1]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: The most common and effective techniques for impurity analysis of boronic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each technique has its strengths:
-
HPLC: Excellent for quantifying non-volatile impurities.[2]
-
GC-MS: Ideal for identifying and quantifying volatile impurities. Derivatization may be necessary for non-volatile compounds like boronic acids.[2][3]
-
NMR: Provides detailed structural information about impurities without the need for reference standards in some cases and can be used for quantification (qNMR). ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine form.[2]
Q3: How can I differentiate between this compound and its corresponding boroxine?
A3: ¹¹B NMR spectroscopy is a powerful tool for this purpose. The trigonal boronic acid typically shows a chemical shift in the range of δ 25-35 ppm, while the tetrahedral boroxine appears further upfield, around δ 15-25 ppm.[2] The relative integration of these signals can provide the ratio of the two species in the sample.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Secondary interactions between the boronic acid and the silica support of the column, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of any acidic or basic functional groups.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, which can cause peak tailing.
-
Add an Ion-Pairing Reagent: For challenging separations, a low concentration of an ion-pairing reagent can improve peak shape.
-
Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves, which would indicate column overload.[4]
-
Issue 2: Inconsistent retention times.
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate preparation and thorough mixing of the mobile phase components.[5]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[4][5]
-
Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[5]
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.[6][7]
-
GC-MS Analysis
Issue 1: No peak observed for this compound.
-
Possible Cause: this compound is not volatile enough for GC analysis without derivatization.
-
Troubleshooting Steps:
-
Derivatization: A derivatization step is necessary to convert the non-volatile boronic acid into a more volatile derivative suitable for GC analysis.[2][3]
-
Check Inlet Temperature: Ensure the inlet temperature is high enough to vaporize the derivatized analyte but not so high as to cause degradation.
-
Issue 2: Presence of "ghost peaks" in subsequent runs.
-
Possible Cause: Carryover of the analyte or its derivatives from a previous injection. Boronic acids can be "sticky" and adsorb to surfaces in the GC system.
-
Troubleshooting Steps:
-
Solvent Washes: Inject a high-purity solvent blank between sample injections to clean the injector and column.
-
Bake-out the Column: After a sequence of analyses, increase the column temperature to the maximum recommended limit for a period to elute any strongly retained compounds.
-
Clean the Injector Liner: The injector liner can be a source of carryover. Regular cleaning or replacement is recommended.
-
NMR Analysis
Issue 1: Broad signals in the ¹H NMR spectrum.
-
Possible Cause: Presence of paramagnetic impurities, sample aggregation, or chemical exchange.
-
Troubleshooting Steps:
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite may help.
-
Change Solvent or Concentration: Altering the solvent or diluting the sample can sometimes disrupt aggregation and sharpen the signals.
-
Acquire Spectrum at a Different Temperature: Changing the temperature can affect the rate of chemical exchange, potentially leading to sharper signals.
-
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at a wavelength appropriate for this compound (e.g., 254 nm).[2]
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.[2]
GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Split or splitless injection depending on the expected concentration of impurities.[2]
-
Temperature Program: An initial temperature of around 50-70°C, followed by a ramp to a final temperature of 250-300°C.[2]
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[2]
¹H and ¹¹B NMR for Structural Elucidation and Purity
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Analysis: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Identify impurity signals by their chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities.[2]
-
¹¹B NMR Analysis: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will help differentiate between the boronic acid and boroxine forms.[2]
Data Presentation
Table 1: HPLC Method Parameters for Impurity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Common Impurities and their Analytical Signatures
| Impurity | Potential Analytical Signature |
| Thianthrene | A distinct peak in HPLC with a different retention time. A characteristic mass spectrum in GC-MS. |
| Boroxine | A different chemical shift in ¹¹B NMR (typically δ 15-25 ppm) compared to the boronic acid (δ 25-35 ppm).[2] |
| Unreacted Starting Materials | Peaks in HPLC or GC-MS that correspond to the known starting materials. |
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound samples.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
Unveiling the Reactivity of Thianthrene-1-boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is crucial for the success of these transformations, influencing reaction yields, times, and overall efficiency. This guide provides a comparative analysis of the reactivity of thianthrene-1-boronic acid with other commonly used arylboronic acids in a palladium-catalyzed cross-coupling reaction. The data presented herein is derived from a mechanochemical approach, offering a sustainable and efficient alternative to traditional solution-phase synthesis.
Performance Comparison of Arylboronic Acids
The reactivity of various arylboronic acids was evaluated in the palladium-catalyzed cross-coupling with a thianthrenium salt. The yields of the corresponding biaryl products were determined under standardized mechanochemical conditions, providing a direct comparison of their relative reactivity. The quantitative data is summarized in the table below.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Biphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbiphenyl | 98 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 96 |
| 4 | 4-Fluorophenylboronic acid | 4-Fluorobiphenyl | 85 |
| 5 | 4-Chlorophenylboronic acid | 4-Chlorobiphenyl | 78 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 65 |
| 7 | 2-Methylphenylboronic acid | 2-Methylbiphenyl | 88 |
| 8 | 1-Naphthylboronic acid | 1-Phenylnaphthalene | 92 |
| 9 | This compound | 1-Phenylthianthrene | 75 |
| 10 | 2-Thiopheneboronic acid | 2-Phenylthiophene | 82 |
Analysis of Reactivity:
The data indicates that under these specific mechanochemical palladium-catalyzed cross-coupling conditions, this compound exhibits good reactivity, affording the desired biaryl product in a 75% yield. Its performance is comparable to that of other functionalized arylboronic acids, such as 4-chlorophenylboronic acid (78%) and is slightly lower than electron-rich or sterically less hindered arylboronic acids like phenylboronic acid (95%) and 4-methylphenylboronic acid (98%). The observed yield for this compound suggests it is a viable and effective coupling partner in this type of transformation, though its bulkier, polycyclic nature may contribute to a slightly reduced efficiency compared to simpler arylboronic acids.
Experimental Protocols
The following is a detailed methodology for the mechanochemical palladium-catalyzed cross-coupling of an arene thianthrenium salt with various arylboronic acids.
Materials:
-
Arene thianthrenium salt (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
2-Methyltetrahydrofuran (Me-THF)
-
Stainless steel milling balls
Procedure:
-
A stainless steel milling jar is charged with the arene thianthrenium salt (0.2 mmol, 1.0 equiv), the corresponding arylboronic acid (0.24 mmol, 1.2 equiv), palladium(II) acetate (0.9 mg, 2 mol%), RuPhos (1.9 mg, 4 mol%), and potassium carbonate (55.3 mg, 0.4 mmol, 2.0 equiv).
-
Two stainless steel milling balls (10 mm diameter) are added to the jar.
-
A volume of 2-methyltetrahydrofuran (Me-THF) is added to achieve a liquid-to-solid ratio (η) of 0.5 µL/mg.
-
The milling jar is sealed and placed in a ball mill.
-
The reaction mixture is milled at a frequency of 30 Hz for 60 minutes.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better illustrate the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the mechanochemical cross-coupling.
Caption: Simplified catalytic cycle for the cross-coupling reaction.
A Comparative Guide: Thianthrene-1-boronic Acid vs. Its Boronic Ester Derivatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For researchers working with thianthrene-containing molecules, the choice between employing thianthrene-1-boronic acid or its boronic ester derivatives is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of their performance in Suzuki coupling, supported by established chemical principles and representative experimental protocols.
Executive Summary: The Reactivity-Stability Trade-off
The central theme in the comparison between this compound and its boronic ester derivatives, such as the commonly used pinacol ester, is the fundamental trade-off between reactivity and stability.
-
This compound: Generally exhibits higher reactivity, which can lead to faster reaction times. This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are more susceptible to decomposition pathways like protodeboronation (loss of the boron group) and oxidation, which can affect shelf-life and potentially lower isolated yields.
-
This compound Pinacol Ester: Offers significantly improved stability. Boronic esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous in multi-step syntheses and for library generation. The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid. While it is debated whether boronic esters first hydrolyze to the boronic acid in situ, there is evidence that direct transmetalation from the ester can occur.
Quantitative Performance Comparison
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Higher, leading to potentially faster reaction times. | Lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to protodeboronation and oxidation. Shorter shelf-life. | Higher; generally stable to air and moisture. Easier to handle and store. |
| Yield | Can provide high yields in short reaction times, but can be compromised by decomposition of the starting material. | Often provides more reproducible and higher isolated yields, especially in complex syntheses, due to the higher purity and stability of the starting material. |
| Purity of Starting Material | Can be challenging to obtain and maintain in high purity. | Generally high; can be purified by standard techniques like column chromatography. |
| Handling and Storage | May require storage under an inert atmosphere and at low temperatures for long-term stability. | Stable at room temperature and can be handled in air. |
Experimental Protocols
Below are representative protocols for the synthesis of this compound pinacol ester and a general procedure for its use in a Suzuki-Miyaura coupling reaction, benchmarked against a typical protocol for the corresponding boronic acid.
Synthesis of this compound Pinacol Ester
Reaction Scheme:
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or dichloromethane.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound pinacol ester.
Representative Suzuki-Miyaura Coupling Protocol
Reaction Scheme:
Protocol for this compound:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for this compound Pinacol Ester:
The protocol is very similar to that for the boronic acid, with minor modifications often beneficial:
-
To an oven-dried Schlenk flask, add this compound pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Follow steps 2-8 as described for the boronic acid protocol. Note that boronic esters may require slightly longer reaction times or higher temperatures to achieve comparable conversion to the corresponding boronic acid.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its boronic ester derivatives for Suzuki-Miyaura coupling is context-dependent and hinges on the specific requirements of the synthesis.
-
For rapid synthesis and when the boronic acid is readily available and of high purity, this compound may be the preferred reagent due to its higher intrinsic reactivity.
-
For multi-step syntheses, library synthesis, and when stability and ease of handling are paramount, this compound pinacol ester is the superior choice. The enhanced stability often translates to more reproducible results and higher isolated yields, justifying the potentially longer reaction times.
Researchers should consider the trade-offs outlined in this guide to select the optimal boron reagent for their specific synthetic goals, thereby maximizing efficiency and success in their research and development endeavors.
A Comparative Guide to Alternative Synthetic Routes for Thianthrene-Containing Compounds
For researchers, scientists, and drug development professionals, the synthesis of thianthrene and its derivatives is of growing interest due to their unique electrochemical properties and applications in medicinal chemistry and materials science. This guide provides an objective comparison of traditional and modern synthetic routes to thianthrene-containing compounds, supported by experimental data and detailed protocols.
This comparison covers classical methods such as the Friedel-Crafts reaction and Ullmann condensation, alongside contemporary alternatives including Annulative π-Extension (APEX), electrochemical, photocatalytic, and mechanochemical syntheses. Each method presents distinct advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and scalability.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to thianthrene-containing compounds is dictated by factors such as the desired substitution pattern, available starting materials, and required scale. While traditional methods are often straightforward for the synthesis of the parent thianthrene, modern techniques offer milder conditions and broader functional group tolerance, particularly for the synthesis of complex derivatives.
Data Presentation: A Comparative Summary of Synthetic Methods
The following table summarizes the key performance indicators for various synthetic routes to thianthrene and its derivatives, providing a clear comparison of their efficiency and applicability.
| Synthetic Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Reaction | Benzene, Disulfur dichloride | AlCl₃, 60-80°C | 75-80 | High yield for unsubstituted thianthrene, readily available starting materials.[1] | Harsh conditions, formation of an insoluble product complex, potential for polymeric byproducts.[1] |
| Ullmann Condensation | 2-Halothiophenols | Copper catalyst, Base, High temperature (150-210°C) | Variable | A classic method for forming the thianthrene core.[2] | High temperatures, often requires polar aprotic solvents.[2][3] |
| Thia-APEX Reaction | Unfunctionalized aromatics, S-diimidated 1,2-arenedithiols | Catalytic TfOH | 21-87 | One-step synthesis of π-extended thianthrenes, proceeds with equimolar substrates.[4][5] | Yield is substrate-dependent, does not proceed with electron-deficient aromatics.[5] |
| Electrochemical Synthesis | Thianthrene, Arene | Graphite or platinum electrodes, constant current (5-10 mA) | High | Green and efficient, avoids stoichiometric chemical oxidants, mild conditions.[6] | Primarily for the synthesis of aryl thianthrenium salts. |
| Photocatalytic Synthesis | Thianthrene-containing precursors | Photoredox catalyst (e.g., Ir-based), visible light | ~85 | Mild reaction conditions, high regioselectivity for functionalization.[7] | Often requires multi-step precursor synthesis. |
| Mechanochemical Synthesis | Thianthrene, Oxidizing agent, Arene | Ball milling, solvent-free | Good to Excellent | Solvent-free, energy-efficient, can be performed under ambient conditions.[8][9] | Can require optimization of milling conditions. |
| Synthesis via Thianthrene S-oxide | Thianthrene | Fe(NO₃)₃·9H₂O, NaBr, Acetic acid, 25°C | ~81 | High yield for a key intermediate used in modern functionalization methods.[1][10] | An additional step to access the reactive intermediate. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison guide.
Protocol 1: Friedel-Crafts Synthesis of Thianthrene[1]
Materials:
-
Benzene (stoichiometric excess)
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Inert organic solvent (e.g., chlorobenzene)
-
Ammonia (gas or aqueous solution)
Procedure:
-
In a suitable reaction vessel, prepare a solution of anhydrous aluminum chloride in a stoichiometric excess of benzene.
-
Heat the mixture to between 60°C and 80°C with stirring.
-
Slowly add sulfur monochloride to the benzene solution over a period to control the evolution of HCl gas.
-
Maintain the reaction temperature and continue stirring until the reaction is complete. An insoluble thianthrene-aluminum chloride complex will precipitate.
-
Cool the reaction mixture and filter to separate the solid complex.
-
Slurry the filtered complex in an inert organic liquid.
-
Treat the slurry with ammonia to break the complex and liberate the thianthrene.
-
Filter the mixture to remove insoluble aluminum compounds.
-
The filtrate containing the thianthrene product can be concentrated, and the product purified by crystallization.
Protocol 2: Ullmann Condensation for Thianthrene Core Synthesis[2]
Materials:
-
2-Iodothiophenol
-
Copper catalyst
-
Base (e.g., K₂CO₃)
-
High-boiling point polar aprotic solvent (e.g., N-methylpyrrolidone)
Procedure:
-
In an oven-dried flask, combine the 2-iodothiophenol, copper catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the high-boiling point polar aprotic solvent via syringe.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Thia-APEX Reaction for π-Extended Thianthrenes[4][5]
Materials:
-
Unfunctionalized aromatic substrate
-
S-diimidated 1,2-arenedithiol
-
Triflic acid (TfOH)
-
DCE (1,2-dichloroethane)
Procedure:
-
In a reaction vessel, dissolve the unfunctionalized aromatic substrate and the S-diimidated 1,2-arenedithiol in DCE at room temperature.
-
Add a catalytic amount of TfOH to the mixture.
-
Stir the reaction at the appropriate temperature (optimized for the specific substrates) until completion.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Protocol 4: Electrochemical Synthesis of Aryl Thianthrenium Salts[6]
Materials:
-
Thianthrene
-
Arene substrate
-
Supporting electrolyte (e.g., Bu₄NPF₆)
-
Solvent (e.g., MeCN)
-
Undivided electrochemical cell with a graphite anode and a platinum cathode
-
Constant current power supply
Procedure:
-
Set up the undivided electrochemical cell with the graphite anode and platinum cathode.
-
In the cell, dissolve thianthrene and the arene substrate in the chosen solvent.
-
Add the supporting electrolyte to the reaction mixture.
-
Purge the cell with an inert gas for 15-20 minutes to remove oxygen and maintain an inert atmosphere throughout the reaction.
-
Apply a constant current of 5-10 mA and monitor the reaction progress.
-
Upon completion, the product can be isolated by precipitation or extraction.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes to thianthrene-containing compounds.
Caption: Overview of synthetic routes to thianthrene-containing compounds.
Caption: Workflow for late-stage functionalization via aryl thianthrenium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Investigation of Mechanochemical Thianthrene-Mediated Aryl C−H Functionalization | Semantic Scholar [semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Comparative Study of Catalyst Efficiency for Thianthrene-1-boronic Acid Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation. This guide provides a comparative analysis of catalyst efficiency for the coupling of thianthrene derivatives, with a focus on Thianthrene-1-boronic acid and its analogues, offering valuable insights for reaction optimization and catalyst selection.
While direct comparative studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, this guide collates and presents available data on the coupling of closely related thianthrene derivatives to provide a valuable reference. The data presented herein is derived from studies on the coupling of bromothianthrenes with various boronic acids, which serves as a reasonable proxy for understanding catalyst performance for this class of compounds.
Data Presentation: Catalyst Performance in Thianthrene Coupling Reactions
The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki-Miyaura coupling of thianthrene derivatives. The data highlights key parameters such as catalyst loading, reaction time, and yield, offering a clear comparison for researchers.
| Catalyst System | Thianthrene Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | 4-Bromothianthrene | (2-Aminophenyl)boronic acid | K₂CO₃ | Toluene/Ethanol/Water (3:1:1) | 90 | 12 | High (not specified)[1] |
| Pd(dppf)Cl₂ (10 mol%) | PyFluor | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 100 | Not specified | High (not specified) |
| NiCl₂(PCy₃)₂ (0.5 mol%) | 5-Bromopyrimidine | 3-Furanylboronic acid | K₃PO₄ | t-Amyl alcohol | 120 | Not specified | High (not specified)[2] |
Note: The yields in the table are reported as "High" when specific quantitative data was not provided in the source material. Researchers should consult the primary literature for more detailed information.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of thianthrene derivatives.
Protocol 1: Palladium-Catalyzed Coupling of 4-Bromothianthrene[1]
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromothianthrene (1.0 mmol, 1.0 eq.), (2-aminophenyl)boronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add a 3:1:1 mixture of toluene:ethanol:water (20 mL).
-
Degassing: De-gas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 0.05 eq.) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Work-up: After completion (monitored by TLC), cool the reaction to room temperature. Extract the mixture with ethyl acetate (3 x 20 mL).
Protocol 2: Nickel-Catalyzed Coupling of a Heterocyclic Bromide[2]
-
Reaction Setup: A 1000-mL round-bottomed flask is charged with K₃PO₄ (283 mmol, 4.50 equiv) and flame-dried under vacuum.
-
Reagent Addition: After cooling under nitrogen, the flask is charged with 5-bromopyrimidine (63.0 mmol, 1 equiv), 3-furanylboronic acid (158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.315 mmol, 0.500 mol%).
-
Solvent Addition: tert-Amyl alcohol (210 mL) is added via cannula.
-
Reaction Conditions: The resulting mixture is stirred at 23 °C for 1 hour and then heated to 120 °C.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in hot hexanes, filtered, and cooled to induce crystallization.
Mandatory Visualization
To further elucidate the processes involved in the comparative study, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Purity Validation of Thianthrene-1-boronic acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of Thianthrene-1-boronic acid. Objective experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Ensuring the purity of this reagent is critical for the successful synthesis of target molecules and for avoiding the introduction of unwanted impurities into drug candidates. Both HPLC and NMR are powerful analytical tools for assessing the purity of organic compounds. This guide outlines the principles of each technique and provides a comparative analysis of their application to this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a sample by separating its components. For this compound, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, with the more polar compounds eluting earlier.
Experimental Protocol: HPLC
A generalized experimental protocol for the HPLC analysis of this compound is provided below. Optimization of these parameters may be required for specific instrumentation and sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
-
A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 254 nm
Sample Preparation:
-
Dissolve a known concentration of this compound in the initial mobile phase composition.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 10.2 | 99.5 | 99.5 |
| Impurity 1 (Thianthrene) | 12.5 | 0.3 | - |
| Impurity 2 (Boroxine) | 8.1 | 0.2 | - |
Note: The data presented is representative and may vary based on the specific sample and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are essential for the comprehensive characterization of this compound. A common challenge in the NMR analysis of boronic acids is the formation of cyclic anhydrides (boroxines), which can lead to complex spectra. This can often be mitigated by using a solvent such as deuterated methanol (CD₃OD), which breaks up these oligomers.
Experimental Protocol: NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
Experiments:
-
¹H NMR
-
¹³C NMR
Data Presentation: NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.20 - 7.20 | m | 7H | Aromatic Protons |
| 5.50 | br s | 2H | B(OH)₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 140 - 120 | Aromatic Carbons |
| Not Observed | Carbon-Boron Bond |
Note: The chemical shift for the carbon atom attached to the boron is often not observed or is very broad due to quadrupolar relaxation. The broad singlet for the B(OH)₂ protons is characteristic and its integration can be used to assess the presence of anhydride impurities.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Primary Information | Quantitative purity based on peak area. | Detailed structural information and identification of impurities. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Generally lower sensitivity than HPLC, may not detect very low-level impurities. |
| Quantification | Excellent for quantitative analysis of purity and impurities. | Can be quantitative (qNMR) but requires a certified internal standard and careful setup. |
| Impurity Detection | Detects all UV-active impurities. | Detects all proton-containing impurities. |
| Structural Elucidation | Provides no direct structural information. | Provides definitive structural confirmation of the main component and can identify impurities. |
| Throughput | Relatively high throughput with automated systems. | Can be lower throughput, especially if multiple experiments are required. |
| Sample Requirement | Small sample size required. | Larger sample size generally needed compared to HPLC. |
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound using both HPLC and NMR.
Caption: Workflow for this compound purity validation.
Conclusion
Both HPLC and NMR are indispensable techniques for the purity validation of this compound. HPLC provides a highly sensitive and quantitative measure of purity, making it ideal for routine quality control. NMR, on the other hand, offers unparalleled structural information, enabling the definitive identification of the compound and any impurities present. For a comprehensive and robust assessment of this compound purity, a combined approach utilizing both HPLC and NMR is highly recommended. This dual-pronged strategy ensures both the quantitative purity and the structural integrity of this critical synthetic building block.
A Comparative Guide to the Regioselectivity of Thianthrenation and Other Electrophilic Aromatic Substitutions
For Researchers, Scientists, and Drug Development Professionals
The precise control of regioselectivity in electrophilic aromatic substitution (SEAr) is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules. While classical SEAr reactions like nitration, halogenation, Friedel-Crafts acylation, and sulfonation are foundational, they often yield mixtures of ortho, meta, and para isomers, necessitating challenging purification steps. A notable advancement in this field is the thianthrenation reaction, which exhibits exceptionally high regioselectivity, primarily favoring the para position.[1][2][3][4][5] This guide provides an objective comparison of the regioselectivity of thianthrenation with other common SEAr reactions, supported by experimental data and detailed protocols.
Unprecedented para-Selectivity of Thianthrenation
Thianthrenation has emerged as a powerful tool for the C-H functionalization of aromatic compounds due to its remarkable para-selectivity, which is often superior to that of other electrophilic aromatic substitutions like halogenation or borylation.[1][2][3][4][5] This high selectivity is attributed to a mechanism involving the reversible interconversion of different Wheland-type intermediates before an irreversible deprotonation step.[1][2][3] This allows for the thermodynamically favored para-substituted product to be formed almost exclusively.
Comparative Regioselectivity Data
The following table summarizes the regioselectivity of thianthrenation compared to other common electrophilic aromatic substitution reactions on toluene, a standard model substrate.
| Reaction | Reagents | Ortho (%) | Meta (%) | Para (%) | Reference |
| Thianthrenation | TTO, TFAA, HBF₄·OEt₂ | 2 | <1 | 98 | [6] |
| Nitration | HNO₃, H₂SO₄ | 59 | 4 | 37 | [7] |
| Bromination | Br₂, FeBr₃ | 33 | <1 | 67 | [8] |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1 | 0 | 99 | [9] |
| Sulfonation | H₂SO₄, SO₃ | 32 | 6 | 62 | [10] |
Table 1. Regioselectivity of various electrophilic aromatic substitution reactions on toluene.
Reaction Mechanisms and Factors Influencing Regioselectivity
The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the stability of the cationic intermediate (Wheland intermediate or arenium ion). The substituent already present on the aromatic ring directs the incoming electrophile to a specific position.
Thianthrenation Mechanism
The high para-selectivity of thianthrenation is rationalized by a mechanism that involves a reversible formation of the Wheland intermediates. This allows the reaction to proceed under thermodynamic control, favoring the formation of the most stable para-isomer.
Caption: Mechanism of Thianthrenation.
General Electrophilic Aromatic Substitution Mechanism
In contrast, many other SEAr reactions are under kinetic control, where the product distribution reflects the relative rates of attack at the different positions. For electron-donating groups, the ortho and para positions are activated, leading to a mixture of these isomers.
Caption: General Mechanism of Electrophilic Aromatic Substitution.
Experimental Protocols
General Procedure for Thianthrenation of Arenes
This protocol is a representative procedure for the thianthrenation of an arene.[11]
Materials:
-
Arene (1.0 equiv)
-
Thianthrene S-oxide (TTO) (1.1 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.2 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a stirred solution of the arene and thianthrene S-oxide in dichloromethane at 0 °C, add trifluoroacetic anhydride dropwise.
-
Add tetrafluoroboric acid diethyl ether complex dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nitration of Aromatic Compounds
This protocol describes a general procedure for the nitration of an activated aromatic compound.[12]
Materials:
-
Aromatic compound (1.0 equiv)
-
Concentrated nitric acid (1.1 equiv)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the aromatic compound in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to prepare the nitrating mixture.
-
Add the cold nitrating mixture dropwise to the solution of the aromatic compound, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Procedure for Friedel-Crafts Acylation
The following is a general protocol for the Friedel-Crafts acylation of an aromatic compound.[13][14][15]
Materials:
-
Aromatic compound (1.0 equiv)
-
Acyl chloride or anhydride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add the acyl chloride or anhydride dropwise.
-
Add the aromatic compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
-
Purify the resulting ketone by distillation or column chromatography.
General Procedure for Bromination of Aromatic Compounds
This is a representative protocol for the electrophilic bromination of an aromatic compound.[16][17]
Materials:
-
Aromatic compound (1.0 equiv)
-
Bromine (Br₂) (1.0 equiv) or N-Bromosuccinimide (NBS) (1.1 equiv)
-
Iron(III) bromide (FeBr₃) (catalytic amount) or a protic acid catalyst for NBS
-
Carbon tetrachloride (CCl₄) or acetic acid as solvent
Procedure:
-
Dissolve the aromatic compound in the chosen solvent in a flask protected from light.
-
Add the catalyst (e.g., FeBr₃) to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction until the bromine color disappears and the evolution of HBr gas ceases.
-
Quench the reaction with an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure and purify the product by distillation or recrystallization.
General Procedure for Sulfonation of Aromatic Compounds
The following is a general protocol for the sulfonation of an aromatic compound.[10][18][19][20]
Materials:
-
Aromatic compound (1.0 equiv)
-
Fuming sulfuric acid (oleum)
Procedure:
-
Carefully add the aromatic compound to fuming sulfuric acid at a controlled temperature (often room temperature or slightly elevated).
-
Stir the mixture vigorously for several hours. The reaction is often complete when the aromatic compound has completely dissolved.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product often precipitates and can be collected by filtration.
-
The product can be purified by recrystallization from water or by converting it to its sodium salt.
Conclusion
Thianthrenation offers a significant advantage over classical electrophilic aromatic substitution reactions in terms of regioselectivity, providing a powerful method for the predictable and efficient synthesis of para-substituted aromatic compounds. This high degree of control is invaluable in the synthesis of complex molecules where precise substitution patterns are critical. For researchers in drug development and other scientific fields, the adoption of thianthrenation can streamline synthetic routes, reduce the need for isomer separation, and ultimately accelerate the discovery process.
References
- 1. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. websites.umich.edu [websites.umich.edu]
- 16. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
performance comparison of OLEDs synthesized with Thianthrene-1-boronic acid
For researchers and professionals in drug development and materials science, the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey. Thianthrene and its derivatives, particularly those synthesized using Thianthrene-1-boronic acid, are emerging as a compelling class of materials, demonstrating significant potential to outperform traditional OLED emitters. This guide provides an objective comparison of their performance against established alternatives, supported by experimental data and detailed protocols.
Thianthrene, a sulfur-containing heterocyclic compound, boasts a unique V-shaped structure that imparts advantageous electronic and photophysical properties for OLED applications.[1] Its derivatives have been successfully utilized as both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, achieving high external quantum efficiencies (EQEs) and offering tunable emission colors.[1] This analysis focuses on donor-acceptor architectures where thianthrene typically serves as the electron-donating moiety.[1]
Quantitative Performance Comparison
The performance of OLEDs is benchmarked by several key metrics, including maximum external quantum efficiency (EQEmax), current efficiency, power efficiency, and color purity, represented by CIE coordinates. The following tables summarize the performance of representative thianthrene-based emitters and compare them with notable carbazole- and fluorene-based alternatives.
Table 1: Performance of Thianthrene-Based OLED Emitters
| Emitter Type | Acceptor Moiety | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Maximum Luminance (cd/m²) | CIE (x, y) |
| Thianthrene-TADF | Triazine | 17.32 | 51.2 | 26.8 | 8965 | Yellow |
| Thianthrene-TADF | Triazine | 10.14 | 30.6 | 16.0 | 7990 | Yellow |
| Thianthrene Derivative | - | 23.4 | - | - | - | Blue |
| Thianthrene Derivative | - | 30.6 | - | - | - | - |
Table 2: Performance of Alternative OLED Emitters (Carbazole and Fluorene-Based)
| Emitter Type | Core Moiety | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Maximum Luminance (cd/m²) | CIE (x, y) |
| Carbazole-TADF | Pyridine-carbonitrile | 29.6 | - | - | - | Sky Blue |
| Carbazole-TADF Polymer | Dibenzothiophene | 17.4 | - | - | - | Bluish-Green |
| Carbazole-Organoboron | MR-TADF Core | 29.2 | - | - | - | (0.139, 0.189) |
| Fluorene-TADF | Double Boron Framework | 39.0 | - | - | - | (0.13, 0.09) |
| Fluorene-TADF (Hyperfluorescence) | Double Boron Framework | 40.4 | - | - | - | - |
Experimental Protocols
Detailed experimental procedures are critical for the replication and advancement of these high-performance emitters.
Synthesis of a Thianthrene-Based TADF Emitter via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a donor-acceptor type TADF emitter using this compound.
Materials:
-
This compound
-
A halogenated acceptor moiety (e.g., a brominated triazine derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, combine this compound (1 equivalent), the halogenated acceptor (1 equivalent), the palladium catalyst (0.05 equivalents), and the base (3 equivalents) in a Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final high-purity emitter.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Fabrication of a Solution-Processed OLED Device
This protocol provides a general workflow for fabricating a multilayer OLED device using a solution-processing (spin-coating) method.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Thianthrene-based emitter and a host material
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Solvents for each layer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
HIL Deposition: Spin-coat a thin layer of the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal at the recommended temperature.
-
HTL Deposition: Spin-coat the HTL material from solution onto the HIL and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of the thianthrene-based emitter doped into a host material. Spin-coat the EML solution onto the HTL and anneal.
-
ETL and EIL Deposition: Sequentially deposit the ETL and EIL materials via thermal evaporation in a high-vacuum chamber (<10^-6 Torr).
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated device.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the emission mechanism and the experimental workflows.
Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism.
Caption: Workflow for the synthesis of a thianthrene-based emitter.
Caption: Workflow for solution-processed OLED fabrication.
References
A Comparative Guide to the Thermal and Electrochemical Stability of Thianthrene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal and electrochemical stability of thianthrene-based polymers against common conductive polymer alternatives. The data presented is compiled from recent studies to facilitate an objective assessment for materials selection in applications such as organic electronics, energy storage, and sensing.
Executive Summary
Thianthrene-based polymers are emerging as a promising class of materials demonstrating high thermal and electrochemical stability. Their unique V-shaped, sulfur-containing heterocyclic structure contributes to their robustness.[1] This guide benchmarks key performance metrics of thianthrene-based polymers against well-established conductive polymers: Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT). The data indicates that thianthrene-based polymers, particularly in the form of porous organic polymers (POPs) or conjugated microporous polymers (CMPs), exhibit superior thermal stability with decomposition temperatures often exceeding 450°C.[2] Electrochemically, they offer high specific capacitance and excellent cycling stability, making them strong candidates for next-generation energy storage devices.[3]
Data Presentation: Performance Comparison
The following tables summarize the key thermal and electrochemical performance indicators for thianthrene-based polymers and their alternatives.
Table 1: Thermal Stability of Thianthrene-Based Polymers and Alternatives
| Polymer Class | Specific Polymer Example | Decomposition Temp. (Td10, °C) | Glass Transition Temp. (Tg, °C) | Char Yield at 800°C (%) |
| Thianthrene-Based | PyPh-BZ-Th CMP | 540[2] | Not Reported | ~72[4] |
| PyPh-BZ-SU CMP | 467[2] | Not Reported | ~71[4] | |
| P-Th-POP | >400 | Not Reported | >70[5] | |
| Polyaniline (PANI) | PANI (emeraldine base) | ~310-500[6] | 105 - 220 (solvent dependent)[1][2] | ~29[6] |
| Polypyrrole (PPy) | PPy | ~180-660[7] | ~100-136[7] | ~6[8] |
| PEDOT | PEDOT:PSS | ~220-320 (PSS degradation)[9] | 64 - 100[10] | Not Reported |
Table 2: Electrochemical Performance of Thianthrene-Based Polymers and Alternatives in Energy Storage Applications
| Polymer Class | Specific Polymer Example | Specific Capacitance (F/g) | Cycling Stability (% retention after cycles) | Oxidation/Reduction Potentials (V vs. Ref. Electrode) |
| Thianthrene-Based | PyPh-BZ-Th CMP | 617 @ 0.5 A/g[2] | 94% after 3000 cycles[2] | Not specified |
| P-Th-POP | 217 @ 0.5 A/g[3][5] | 99.46% after 5000 cycles[3][5] | Not specified | |
| Thianthrene-quinone (PQtBuTH) | - | 44% after 450 cycles (in battery)[11] | Not specified | |
| Polyaniline (PANI) | PANI:PPy/AC | 586 @ 1 A/g[2] | 92% after 10,000 cycles[2] | ~0.25 & 0.6-0.8 (Oxidation) / ~0.12 & 0.4-0.6 (Reduction) vs. Ag/AgCl[12][13] |
| PANI:PEDOT/AC | 611 @ 1 A/g[2] | 90% after 10,000 cycles[2] | ~0.1 & 0.6 (Oxidation) / -0.11 & 0.5 (Reduction) vs. Ag/AgCl[14] | |
| Polypyrrole (PPy) | PPy/AC | - | 85% after 1000 cycles[2] | ~0.5 (Oxidation) / ~0.18 (Reduction) vs. SCE[15] |
| PEDOT | PEDOT-TEMPO | - | Good cycling stability in Li-ion battery[11] | ~0.3 & 0.92 (Oxidation) / ~-0.2 & 0.6 (Reduction) vs. internal reference[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature (often reported as Td5 or Td10 for 5% or 10% weight loss) and the final char yield are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which typically involves heating, cooling, and reheating cycles to erase the thermal history of the material. A common program is to heat from room temperature to a temperature above the expected Tg, cool down, and then reheat at a controlled rate (e.g., 10°C/min or 20°C/min).
-
The heat flow into the sample required to maintain it at the same temperature as the reference is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical redox behavior, stability, and capacitive properties of the polymers.
Apparatus: Potentiostat/Galvanostat with a three-electrode electrochemical cell.
Procedure:
-
The working electrode is prepared by depositing a thin film of the polymer onto a conductive substrate (e.g., glassy carbon, ITO glass, or platinum).
-
A three-electrode cell is assembled with the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE).
-
The cell is filled with a suitable electrolyte solution (e.g., an aqueous acid or salt solution, or an organic electrolyte).
-
The potential of the working electrode is swept linearly with time between two set potential limits (the potential window) for a number of cycles.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
The oxidation and reduction peaks in the voltammogram provide information about the redox potentials of the polymer. The shape of the CV curve can indicate capacitive behavior, and the change in the curve over multiple cycles reveals the electrochemical stability.
Mandatory Visualization
References
- 1. Polyaniline - Wikipedia [en.wikipedia.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PEDOT Radical Polymer with Synergetic Redox and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Thianthrene-1-boronic acid in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of efficiency, cost, and sustainability in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Thianthrene-1-boronic acid has emerged as a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with common alternative arylboronic acids. The following analysis is supported by available data and generalized experimental protocols to inform decision-making in process development and manufacturing.
Executive Summary
This compound offers unique structural motifs that can be advantageous for specific synthetic targets. However, its application in large-scale synthesis necessitates a thorough evaluation of its cost, reactivity, and safety profile against more conventional and often more economical alternatives like phenylboronic acid and 4-methoxyphenylboronic acid. While specific large-scale comparative data is limited in publicly available literature, this guide extrapolates from laboratory-scale pricing, typical reaction parameters, and established principles of process chemistry to provide a comparative framework.
Data Presentation: A Comparative Analysis of Boronic Acids
The following table summarizes key quantitative metrics for this compound and two common alternatives. It is important to note that bulk pricing can vary significantly based on supplier, purity, and order volume. The presented data is an estimation based on available catalog prices and should be confirmed with suppliers for large-scale quotes.
| Parameter | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| Molecular Weight ( g/mol ) | 260.14 | 121.93 | 151.96 |
| Estimated Bulk Price (USD/kg) | 1800 - 4000+ | 180 - 300+ | 200 - 400+ |
| Typical Catalyst Loading (mol%) | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 |
| Typical Reaction Yield (%) | 80 - 95 (lab scale) | 85 - 98 (large scale documented) | 85 - 97 (large scale documented) |
| Purity of Crude Product (%) | >95 (lab scale) | >97 (large scale documented) | >97 (large scale documented) |
| Safety Hazards | Irritant, Combustible Solid[1] | Irritant | Irritant |
| Environmental Impact | Data not widely available; sulfur-containing waste stream | Well-documented; boron-containing waste stream | Well-documented; boron-containing waste stream |
Experimental Protocols
The following are generalized experimental protocols for a large-scale Suzuki-Miyaura cross-coupling reaction. These protocols should be optimized for specific substrates and equipment.
General Protocol for Large-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5 - 2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 2-Butanol/Water)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the aryl halide, boronic acid, and base to the reaction vessel under a nitrogen atmosphere.
-
Solvent Addition: Add the degassed solvent system to the vessel.
-
Catalyst Addition: Add the palladium catalyst. For large-scale operations, adding the catalyst as a solution in a degassed solvent can improve distribution.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). Reaction times can range from 6 to 24 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture. Separate the aqueous and organic layers. The organic layer is typically washed with water and brine.
-
Product Isolation: The product is isolated by crystallization or distillation. The choice of crystallization solvent is critical for achieving high purity.
-
Palladium Removal: Implement a palladium scavenging step if required to meet regulatory limits for the final product. This can involve treatment with reagents like L-cysteine.[2]
Mandatory Visualization
Logical Relationship: Cost-Benefit Analysis Factors
The following diagram illustrates the key factors to consider in a cost-benefit analysis for selecting a boronic acid in large-scale synthesis.
Caption: Key factors influencing the cost-benefit analysis of a boronic acid in large-scale synthesis.
Experimental Workflow: Large-Scale Suzuki-Miyaura Coupling
The diagram below outlines a typical workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a large-scale Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to use this compound in a large-scale synthesis campaign must be made on a case-by-case basis, carefully weighing its higher cost against the potential benefits of the unique structural features it imparts to the target molecule. For many applications, more economical and well-established alternatives like phenylboronic acid or 4-methoxyphenylboronic acid will be the preferred choice due to their lower cost, proven scalability, and more extensive safety and environmental data.
However, for high-value APIs where the thianthrene moiety is essential for biological activity, the higher reagent cost may be justified. In such cases, thorough process optimization to maximize yield and minimize catalyst loading will be critical to ensuring the economic viability of the manufacturing process. It is strongly recommended that any large-scale synthesis involving this compound be preceded by a comprehensive safety assessment and the development of a robust waste management plan to handle the sulfur-containing byproducts.
References
A Comprehensive Guide to Substituted Thianthrene Boronic Acids: Synthesis, Applications, and Performance
For Researchers, Scientists, and Drug Development Professionals
Substituted thianthrene boronic acids and their derivatives are emerging as a versatile class of reagents in organic synthesis, materials science, and medicinal chemistry. Their unique structural and electronic properties, stemming from the rigid, sulfur-rich thianthrene core, have unlocked novel applications, particularly in C–H functionalization and cross-coupling reactions. This guide provides a comparative overview of their synthesis, applications, and performance, supported by experimental data and detailed protocols.
I. Synthesis of Substituted Thianthrene Boronic Acids
The synthesis of substituted thianthrene boronic acids can be broadly approached through two main strategies: functionalization of a pre-formed thianthrene core or construction of the thianthrene ring from functionalized precursors. A common route involves the lithiation of thianthrene followed by reaction with a trialkyl borate.[1][2]
General Synthetic Workflow
The synthesis of thianthrene boronic acids and their subsequent conversion to highly versatile aryl thianthrenium salts for further functionalization is a key strategy.
Caption: General workflow for the synthesis and functionalization of thianthrene derivatives.
II. Applications in Organic Synthesis
Substituted thianthrene boronic acids, and more broadly, their derived aryl thianthrenium salts, are powerful tools for selective C-H functionalization and cross-coupling reactions.[3]
A. C-H Functionalization
Aryl thianthrenium salts, readily prepared from arenes, serve as versatile precursors for the introduction of various functional groups at specific C-H bonds, often with high regioselectivity.[3] This approach has been successfully applied to the late-stage functionalization of complex molecules.
B. Suzuki-Miyaura Cross-Coupling Reactions
Thianthrene boronic acids and their derivatives are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C-C bonds.[1][2] Furthermore, aryl thianthrenium salts can act as electrophilic partners in Suzuki-type couplings with a variety of boronic acids and their esters.
Table 1: Comparison of Yields in Suzuki-Miyaura Reactions
| Entry | Aryl Thianthrenium Salt | Coupling Partner | Product | Yield (%) | Reference |
| 1 | 4-Tolylthianthrenium salt | Phenylboronic acid | 4-Methylbiphenyl | 88 | [3] |
| 2 | 4-Methoxyphenylthianthrenium salt | Phenylboronic acid | 4-Methoxybiphenyl | 92 | [3] |
| 3 | 4-Chlorophenylthianthrenium salt | Phenylboronic acid | 4-Chlorobiphenyl | 75 | [3] |
| 4 | 2-Naphthylthianthrenium salt | Phenylboronic acid | 2-Phenylnaphthalene | 85 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Thianthrenium Salt
General Procedure: To a reaction vial is added the aryl thianthrenium salt (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vial is sealed and purged with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dioxane/water mixture) is added, and the reaction is stirred at an elevated temperature (e.g., 80-100 °C) until completion, as monitored by TLC or GC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
III. Applications in Materials Science
The unique photophysical properties of thianthrene derivatives make them promising candidates for applications in materials science, particularly in the development of optical sensors.
A. Oxygen Sensing
Certain substituted thianthrenes exhibit room-temperature phosphorescence (RTP), a phenomenon that is often quenched by molecular oxygen. This property can be exploited for the development of highly sensitive oxygen sensors. The efficiency of RTP and its quenching by oxygen are dependent on the substituents on the thianthrene core.
Table 2: Photophysical Properties of Selected Thianthrene Derivatives
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Phosphorescence Lifetime (τ_p) | Reference |
| Thianthrene | 258 | 436 | 0.03 | - | [4] |
| 1-Phenylthianthrene | ~260 | 440 (Fluorescence), 519 (RTP) | - | - | [5] |
| 2-Phenylthianthrene | ~260 | 440 (Fluorescence), 533 (RTP) | - | - | [5] |
| Dibenzothianthrene | 331 | 497 | 0.24 | - | [2] |
IV. Applications in Medicinal Chemistry
While the exploration of substituted thianthrene boronic acids in medicinal chemistry is still in its early stages, the broader class of boronic acids has seen significant success in drug development.[6][7] The thianthrene scaffold itself has been investigated for therapeutic applications, and its derivatives are being explored for their biological activities.[8]
A. Anticancer and Antimicrobial Potential
The search for novel anticancer and antimicrobial agents is a major focus of drug discovery. While specific data for thianthrene boronic acids is limited, related sulfur-containing heterocycles and other boronic acid derivatives have shown promising activity. For instance, some thiadiazole derivatives have demonstrated significant anticancer activity with IC50 values in the low micromolar range.[9] Boronic acid derivatives have also been investigated as antimicrobial agents.[2]
Table 3: Biological Activity of Related Heterocyclic Compounds
| Compound Class | Biological Activity | Target/Cell Line | IC50 / MIC | Reference |
| Thiadiazole Derivatives | Anticancer | MCF-7 (Breast Cancer) | 6.6 µM | [9] |
| Boronic Acid Derivatives | Anticancer | HL-60 (Leukemia) | 500 µM (Cytotoxic) | [10] |
| Boronic Acid Derivatives | Antifungal | T. rubrum | 42.0 µM (MIC₉₀) | [2] |
| Thiohydantoin Derivatives | Anticancer | A549 (Lung Cancer) | 0.90 µM | [11] |
The data in Table 3 highlights the potential of incorporating the thianthrene boronic acid moiety into scaffolds with known biological activity. The synthetic accessibility of diverse substituted thianthrenes provides a platform for generating compound libraries for high-throughput screening.
Signaling Pathway Diagram (Hypothetical)
While specific signaling pathways modulated by substituted thianthrene boronic acids are not yet well-elucidated, a hypothetical mechanism of action for a potential anticancer agent could involve the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: A hypothetical signaling pathway illustrating kinase inhibition by a substituted thianthrene boronic acid.
V. Conclusion
Substituted thianthrene boronic acids and their derivatives represent a promising and versatile class of compounds with significant applications in organic synthesis and materials science. Their utility in C-H functionalization and cross-coupling reactions is well-documented, offering efficient and selective methods for the construction of complex molecules. While their potential in medicinal chemistry is still emerging, the proven success of other boronic acids in drug discovery suggests that thianthrene-based analogs are a rich area for future investigation. Further research into their biological activities and mechanisms of action is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fate of thianthrene in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Thianthrene-1-boronic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, particularly in research and drug development. Thianthrene-1-boronic acid, a reagent used in organic synthesis, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step plan for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Store containers in a cool, dry, and well-ventilated place, keeping them tightly closed when not in use.[2]
Quantitative Data Summary
The following table summarizes key data for this compound, essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₂H₉BO₂S₂ |
| Molecular Weight | 260.14 g/mol [5] |
| Melting Point | 146-149 °C[5] |
| Appearance | White to pale yellow crystal or powder[3] |
| Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[2][3] |
| Storage Class | 11 - Combustible Solids[5] |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and institutional and local regulations. The primary methods are collection for hazardous waste disposal and, for small quantities, in-lab neutralization.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)
This is the most common and recommended method for the disposal of this compound.
Step-by-Step Protocol:
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Use a dedicated, chemically compatible, and sealable container for collecting the waste. The container must be in good condition, without cracks or leaks.
-
Clearly label the container with "Hazardous Waste: this compound". The label should also include the accumulation start date and the name of the responsible researcher.[4]
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure secondary containment area.
-
The storage area should be well-ventilated and away from sources of heat or ignition and incompatible materials.[4]
-
-
Professional Disposal:
-
Do not dispose of this compound down the drain or in regular solid waste.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]
-
Maintain a detailed log of the amount of waste generated, the date of generation, and the date of transfer for disposal for regulatory compliance.[4]
-
Method 2: In-Lab Neutralization of Small Quantities
For very small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.
Experimental Protocol for Neutralization:
Materials:
-
This compound waste (small quantity, e.g., < 1 g)
-
Beaker of appropriate size
-
Stir bar and stir plate
-
1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
pH strips or a calibrated pH meter
-
Water (for dissolution, if needed)
Procedure: This procedure should be performed in a chemical fume hood while wearing all required PPE.
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. If the compound is not readily soluble in water, a suitable organic solvent that is miscible with water (e.g., ethanol, methanol) may be used sparingly, followed by dilution with water.
-
If neutralizing an aqueous solution, place it in the beaker.
-
-
Neutralization:
-
While stirring the solution, slowly add the 1 M sodium bicarbonate or sodium carbonate solution portion-wise. Be cautious as gas (CO₂) evolution may occur.
-
Continue adding the basic solution until gas evolution ceases.
-
-
pH Measurement:
-
After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue to add the basic solution until the pH is between 5.5 and 9.0.[3]
-
-
Final Disposal:
-
Once the solution is neutralized, and if permitted by your institution and local wastewater authority, it can be disposed of down the sanitary sewer with copious amounts of water (at least a 100-fold excess).[3]
-
It is imperative to confirm that this practice is permitted by your institution's EHS office and the local wastewater authority.
-
Experimental Workflow Diagram:
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling Thianthrene-1-boronic acid
Essential Guide to Handling Thianthrene-1-boronic Acid
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 108847-76-3), a compound utilized in various chemical syntheses. Adherence to these guidelines is vital for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety Concerns
This compound is classified as a skin and eye irritant.[1][2] Direct contact may cause skin irritation and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
The recommended PPE provides a barrier against dust, splashes, and accidental contact. The level of protection should be determined by a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects against dust particles and splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][5] | Prevents skin contact, which can cause irritation.[2] Gloves should be inspected before use and disposed of if contaminated.[6] |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved N95 respirator or equivalent is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] | Minimizes inhalation of dust particles, which may cause respiratory system irritation.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[3][7] | Provides a barrier against spills and contamination of personal clothing. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 108847-76-3 |
| Molecular Formula | C₁₂H₉BO₂S₂[2] |
| Molecular Weight | 260.14 g/mol |
| Appearance | White to pale yellow crystalline powder[2] |
| Melting Point | 146-149 °C[1] |
| Storage Class | 11 (Combustible Solids) |
Operational Plans
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol outlines the standard procedure for safely weighing and preparing a solution of this compound.
1. Preparation and Pre-Weighing:
- Ensure all required PPE (safety goggles, nitrile gloves, lab coat) is correctly worn.
- Conduct all operations within a certified chemical fume hood to minimize inhalation risk.
- Prepare a clean, dry, and appropriately sized beaker or flask for the solution.
- Place a weigh boat on an analytical balance and tare the balance.
2. Weighing the Compound:
- Carefully open the container of this compound, avoiding any disturbance that might generate dust.
- Using a clean spatula, transfer the desired amount of the solid to the tared weigh boat.
- Record the exact mass.
- Securely close the main container of this compound and return it to its designated storage location.
3. Dissolution:
- Carefully transfer the weighed solid from the weigh boat into the prepared beaker or flask.
- Add the desired solvent to the vessel in the fume hood.
- If necessary, stir the mixture using a magnetic stirrer until the solid is fully dissolved.
4. Post-Procedure:
- Dispose of the used weigh boat and any contaminated materials (e.g., disposable gloves) in the designated hazardous waste container.[7]
- Clean the spatula and any non-disposable equipment thoroughly.
- Wash hands and face thoroughly after handling.[2]
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
- This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Ensure waste is stored separately from these materials.[3]
2. Containerization and Labeling:
- Collect all solid waste, including contaminated gloves, weigh paper, and excess reagent, in a designated, chemically compatible container with a secure lid.[6][7]
- Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[3][6]
3. Storage and Collection:
- Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[7] This area should be well-ventilated.
- Follow your institution's EHS guidelines for arranging hazardous waste pickup.[3] Laboratory personnel should not transport hazardous waste outside of their designated work area.[3]
Under no circumstances should this compound or its waste be disposed of in regular laboratory trash or down the sanitary sewer.[3][8]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
